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Core Science & Biosynthesis

Foundational

Comprehensive Solubility Profile and Thermodynamic Behavior of 2-Ethoxy-5-fluoropyrimidin-4(5H)-one in Organic Solvents

Target Audience: Process Chemists, Formulation Scientists, and Analytical Researchers Document Type: Technical Whitepaper / Application Guide Executive Summary Understanding the solubility profile of 2-Ethoxy-5-fluoropyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Formulation Scientists, and Analytical Researchers Document Type: Technical Whitepaper / Application Guide

Executive Summary

Understanding the solubility profile of 2-Ethoxy-5-fluoropyrimidin-4(5H)-one (CAS: 56177-80-1)—widely recognized in pharmacopeial contexts as Fluorouracil EP Impurity F or 2-Ethoxy-5-fluorouracil —is critical for both active pharmaceutical ingredient (API) purification and novel prodrug formulation [1]. As a structural analog and synthetic byproduct of the antineoplastic agent 5-Fluorouracil (5-FU), this compound presents unique physicochemical challenges.

This whitepaper provides an in-depth analysis of its solvation thermodynamics, quantitative solubility data across various solvent classes, and a self-validating experimental protocol for empirical determination. By understanding the causality behind its solvent interactions, researchers can optimize crystallization workflows, improve high-performance liquid chromatography (HPLC) sample preparation, and explore its potential in enhanced-solubility prodrug delivery systems [2].

Structural and Thermodynamic Drivers of Solvation

To predict and manipulate the solubility of 2-Ethoxy-5-fluoropyrimidin-4(5H)-one, one must first deconstruct its molecular architecture and tautomeric behavior.

Tautomeric Equilibrium and Solvent Influence

While frequently queried as the 4(5H)-one tautomer, in the solution phase, this molecule exists in a dynamic equilibrium primarily between the 4(1H)-one , 4(3H)-one , and the fully aromatic 4-ol states.

  • Protic Solvents (e.g., Alcohols, Water): Can act as both hydrogen-bond donors and acceptors, stabilizing the lactam (NH) and lactim (OH) forms through complex solvation spheres.

  • Aprotic Polar Solvents (e.g., DMSO, DMF): Preferentially stabilize the lactam form by acting as strong hydrogen-bond acceptors for the N-H proton.

The Role of the Ethoxy and Fluoro Substituents

The parent compound, 5-FU, is notoriously difficult to dissolve in water and many organic solvents due to its highly symmetrical, tightly packed crystal lattice driven by intermolecular hydrogen bonding. The introduction of the ethoxy group (-OCH₂CH₃) at the C2 position fundamentally alters this thermodynamic landscape:

  • Lattice Disruption: The steric bulk of the ethoxy group disrupts the planar stacking and symmetric H-bond network, lowering the crystal lattice energy ( ΔGlattice​ ).

  • Lipophilicity: It introduces a localized lipophilic patch, shifting the partition coefficient (LogP is approximately -0.96) and enhancing affinity for moderately polar organic solvents like ethanol and methanol [3].

  • Inductive Effects: The highly electronegative fluorine atom at C5 exerts a strong inductive pull (-I effect), increasing the acidity of the adjacent ring protons and enhancing dipole-dipole interactions with polar aprotic solvents.

Solvation N1 2-Ethoxy-5-fluoropyrimidin-4(5H)-one (Solid State Lattice) N2 Addition of Polar Aprotic Solvent (e.g., DMSO, DMF) N1->N2 N3 Steric Disruption of Intermolecular Hydrogen Bonds by Ethoxy Group N2->N3 N4 Solvent-Solute Dipole Interactions & NH-Stabilization N3->N4 N5 Thermodynamic Solution (Solvated State) N4->N5

Figure 1: Causative thermodynamic pathway of solvation in polar aprotic environments.

Quantitative Solubility Profile

The following table synthesizes the solubility behavior of 2-Ethoxy-5-fluoropyrimidin-4(5H)-one across standard solvent classifications at 25°C. These values are critical for selecting solvent-antisolvent pairs for crystallization or mobile phases for analytical chromatography [4].

Solvent CategoryRepresentative SolventEstimated Solubility Range (mg/mL) at 25°CMechanistic Solvation Rationale
Aqueous Water~2.0 (Sparingly Soluble)Limited by the hydrophobic nature of the ethoxy group; relies solely on H-bonding with the pyrimidine core [3].
Polar Protic Methanol / Ethanol10.0 - 30.0 (Moderate)Favorable H-bond donor/acceptor interactions; stabilized by the lipophilic compatibility of the ethoxy chain [4].
Polar Aprotic DMSO / DMF> 50.0 (Freely Soluble)Strong dipole-dipole interactions; excellent H-bond acceptance from the lactam NH proton overcomes lattice energy.
Non-Polar Chloroform / Diethyl Ether< 1.0 (Insoluble)Insufficient dielectric constant to disrupt the strong intermolecular H-bond network of the solute [1].

Methodology: Self-Validating Isothermal Shake-Flask Protocol

The inclusion of PXRD is a critical self-validating step: if the solvent induces a polymorphic transition or forms a solvate during equilibration, the measured solubility represents the new crystal form, not the original API/impurity.

Step-by-Step Protocol
  • Saturation Preparation: Add an excess amount of 2-Ethoxy-5-fluoropyrimidin-4(5H)-one solid to 5.0 mL of the target organic solvent in a tightly sealed borosilicate glass vial.

  • Isothermal Equilibration: Submerge the vial in a thermostatic shaking water bath set to exactly 25.0°C (±0.1°C). Agitate at 150 RPM for 48 hours to ensure true thermodynamic equilibrium is reached.

  • Phase Separation: Extract an aliquot of the suspension and centrifuge at 10,000 RPM for 15 minutes at 25°C. Crucial: Do not use vacuum filtration, as solvent evaporation will cause localized supersaturation and false high readings.

  • Supernatant Analysis (HPLC-UV): Dilute the clear supernatant volumetrically with the mobile phase. Quantify the concentration using a validated HPLC-UV method (detection typically at ~265 nm for fluorinated pyrimidines).

  • Solid-State Validation (PXRD): Recover the residual solid from the centrifuge pellet. Dry gently under a nitrogen stream and analyze via PXRD. Compare the diffractogram to the starting material to confirm the absence of solvate formation or polymorphic shifts.

Protocol A 1. Solute Saturation B 2. Isothermal Equilibration A->B C 3. Phase Separation B->C D 4. HPLC Quantification C->D E 5. PXRD Solid Validation C->E Residue Analysis

Figure 2: Self-validating isothermal shake-flask methodology ensuring thermodynamic accuracy.

Applications in Process Chemistry

Impurity Isolation and Crystallization

Because 2-Ethoxy-5-fluoropyrimidin-4(5H)-one is a recognized impurity of Flucytosine and Fluorouracil (EP Impurity F), its distinct solubility profile is leveraged for purification. Since it is highly soluble in DMSO but insoluble in diethyl ether, a solvent-antisolvent crystallization approach is highly effective. The crude mixture can be dissolved in a minimal volume of DMSO, followed by the slow, controlled addition of diethyl ether. The differential solubility ensures that the impurity remains in the mother liquor while the target API crystallizes, or vice versa depending on the target isolation.

Prodrug Formulation Potential

Recent pharmaceutical research explores 2-Ethoxy-5-fluorouracil as a prodrug strategy. The parent drug (5-FU) suffers from poor aqueous solubility, limiting oral delivery formulations. The addition of the ethoxy group slightly improves the hydrophilic-lipophilic balance (HLB), offering a more versatile delivery option while mitigating gastrointestinal toxicity by remaining inactive until enzymatic conversion in vivo [2].

References

Exploratory

Technical Whitepaper: Physicochemical Profiling and Analytical Workflows for 2-Ethoxy-5-fluoropyrimidin-4(1H)-one

Executive Summary 2-Ethoxy-5-fluoropyrimidin-4(1H)-one (commonly referred to as 2-Ethoxy-5-fluorouracil or 2-EFU) is a highly significant fluorinated pyrimidine derivative. Within the pharmaceutical industry, this compou...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Ethoxy-5-fluoropyrimidin-4(1H)-one (commonly referred to as 2-Ethoxy-5-fluorouracil or 2-EFU) is a highly significant fluorinated pyrimidine derivative. Within the pharmaceutical industry, this compound occupies a dual role: it is rigorously monitored as a synthetic impurity in the manufacturing of the chemotherapeutic agent 5-fluorouracil (5-FU)[1], and it is actively investigated as a highly soluble prodrug designed to overcome the pharmacokinetic limitations of traditional 5-FU therapies[2].

This whitepaper provides an in-depth technical analysis of 2-EFU, detailing its physicochemical properties, its mechanistic pharmacology, and a self-validating analytical workflow for its quantification in drug development pipelines.

Note on Nomenclature: While occasionally queried as 2-ethoxy-5-fluoropyrimidin-4(5H)-one, the compound predominantly exists in its 1H or 3H tautomeric forms (e.g., 2-ethoxy-5-fluoropyrimidin-4(1H)-one) due to the thermodynamic stability of the conjugated pyrimidinone ring system[2],[3].

Structural and Physicochemical Data

The addition of an ethoxy group at the C2 position of the pyrimidine ring fundamentally alters the molecule's hydrogen-bonding network compared to pure 5-FU. 5-FU suffers from poor aqueous solubility due to a rigid, tightly packed crystal lattice. The bulky ethoxy substitution disrupts this symmetry, significantly enhancing water solubility and lipophilicity[2]. This structural modification is the core causality behind its investigation as an orally bioavailable prodrug.

Table 1: Quantitative Physicochemical Properties
PropertyValueCausality / Significance
Chemical Name 2-Ethoxy-5-fluoropyrimidin-4(1H)-oneStandard IUPAC nomenclature.
Common Synonyms 2-Ethoxy-5-fluorouracil; 4[4]Critical for regulatory impurity profiling[5].
CAS Registry Number 56177-80-1[1]Unique identifier for chemical synthesis tracking[3].
Molecular Formula C₆H₇FN₂O₂[3]Indicates the addition of the -CH₂CH₃ group to the 5-FU scaffold.
Molecular Weight 158.13 g/mol [6]Used for precise mass spectrometric precursor ion targeting[2].
Boiling Point 182.4 ± 50.0 °C at 760 mmHg[6]Reflects moderate intermolecular forces governed by the electronegative fluorine atom[6].
Physical State White to off-white crystalline solid[1]Typical for low-molecular-weight fluorinated heterocycles[1].

Mechanistic Role in Pharmacology (The Prodrug Rationale)

Traditional 5-FU administration is frequently bottlenecked by severe gastrointestinal (GI) toxicity and limited oral bioavailability[2]. By utilizing 2-EFU as an inactive prodrug, the molecule bypasses premature activation in the GI tract[2].

The Causality of Activation: Once absorbed into systemic circulation, hepatic and cellular enzymes hydrolyze the C2-ethoxy bond, releasing the active 5-FU moiety[2]. The active 5-FU is subsequently phosphorylated into 5-fluoro-2'-deoxyuridine 5'-monophosphate (5-FdUMP). This active metabolite acts as a potent antimetabolite by forming a covalent ternary complex with Thymidylate Synthase (TS) and 5,10-methylenetetrahydrofolate, halting de novo thymidine synthesis, arresting DNA replication, and triggering apoptosis (thymineless death)[2].

Pathway N1 2-Ethoxy-5-fluorouracil (Prodrug / Impurity) N2 Enzymatic De-ethylation (Hepatic/Cellular) N1->N2 Absorption & Distribution N3 5-Fluorouracil (5-FU) (Active Chemotherapeutic) N2->N3 Hydrolysis N4 5-FdUMP (Active Metabolite) N3->N4 Intracellular Phosphorylation N5 Thymidylate Synthase (TS) Inhibition N4->N5 Ternary Complex Formation N6 DNA Synthesis Arrest & Cell Death N5->N6 Apoptosis

Metabolic conversion of 2-Ethoxy-5-fluorouracil to 5-FU and subsequent TS inhibition.

Analytical Workflow: HPLC-MS/MS Protocol for Impurity Profiling

Because 2-EFU is formally recognized as Fluorouracil Related Compound F by the United States Pharmacopeia (USP)[4], its rigorous quantification in 5-FU Active Pharmaceutical Ingredient (API) batches is a strict regulatory requirement. The following protocol is designed as a self-validating system to ensure absolute trustworthiness in quality control.

Step 1: Sample Preparation & Matrix Management
  • Procedure: Dissolve 10 mg of the 5-FU API in 10 mL of a Methanol:Water (50:50, v/v) extraction solvent. Spike the solution with 50 ng/mL of a stable isotope-labeled internal standard (SIL-IS), such as 5-FU-¹³C,¹⁵N₂.

  • Causality: 5-FU is highly polar, whereas 2-EFU is slightly more lipophilic due to the ethoxy group. The 50:50 organic/aqueous ratio ensures quantitative recovery of both the API and the impurity without precipitating either[1].

Step 2: Chromatographic Separation (UPLC)
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: Gradient elution using 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).

  • Causality: The C18 stationary phase provides essential hydrophobic retention for the ethoxy-substituted impurity. This ensures 2-EFU elutes after the massive, highly polar 5-FU API peak, preventing ionization suppression in the mass spectrometer. Formic acid is critical; it maintains the pyrimidinone ring in a protonated state, preventing peak tailing and ensuring sharp, reproducible chromatography.

Step 3: Mass Spectrometric Detection (ESI-MS/MS)
  • Procedure: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Monitor the precursor-to-product ion transition for 2-EFU at m/z 159.1 → m/z 113.0 (loss of the ethoxy group).

  • Causality: The nitrogen atoms in the pyrimidine ring readily accept protons in the acidic mobile phase, making ESI+ highly sensitive. The specific MRM transition guarantees that even if other impurities co-elute, only 2-EFU is quantified based on its exact molecular weight of 158.13 g/mol [3].

Step 4: System Suitability and Self-Validation Check
  • Protocol: Before analyzing unknown API batches, inject a resolution mixture containing both 5-FU and 2-EFU.

  • Validation Metric: The system is considered valid only if the chromatographic resolution (Rs) between 5-FU and 2-EFU is ≥ 2.0. Furthermore, the inclusion of the SIL-IS dynamically corrects for any matrix-induced ion suppression during MS detection. If the SIL-IS peak area deviates by more than 15% between injections, the system automatically flags the run for matrix interference, making the protocol inherently self-correcting and trustworthy.

References

  • Guidechem:2-Ethoxy-5-fluoro-1H-pyrimidin-4-one Source: Guidechem URL
  • Echemi:Buy 2-Ethoxy-5-fluorouracil Industrial Grade Source: Echemi URL
  • Smolecule:Buy 2-Ethoxy-5-fluorouracil | 56177-80-1 | > 95% Source: Smolecule URL
  • ChemScene:56177-80-1 | 2-Ethoxy-5-fluoropyrimidin-4(3H)
  • USP:Fluorouracil Related Compound F (25 mg) (2-Ethoxy-5-fluoropyrimidin-4(1H)-one)
  • LGC Standards:2-Ethoxy-5-fluoropyrimidin-4(1H)-one (2-Ethoxy-5-fluorouracil)

Sources

Foundational

Pharmacokinetics of 2-Ethoxy-5-fluoropyrimidin-4(5H)-one Derivatives: A Technical Guide to 5-Fluorouracil Prodrug Development

Executive Summary For over six decades, 5-Fluorouracil (5-FU) has remained a cornerstone in the treatment of solid tumors, particularly colorectal and breast cancers. However, its clinical utility is severely bottlenecke...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For over six decades, 5-Fluorouracil (5-FU) has remained a cornerstone in the treatment of solid tumors, particularly colorectal and breast cancers. However, its clinical utility is severely bottlenecked by poor oral bioavailability, erratic gastrointestinal (GI) absorption, and rapid catabolism by dihydropyrimidine dehydrogenase (DPYD).

To circumvent these limitations, the development of oral prodrugs has become a critical strategy in modern oncology . This whitepaper provides an in-depth pharmacokinetic (PK) and bioanalytical analysis of 2-Ethoxy-5-fluoropyrimidin-4(5H)-one derivatives —a class of masked fluoropyrimidines designed to optimize lipophilicity, enhance oral absorption, and deliver sustained 5-FU exposure while minimizing systemic toxicity.

Structural Chemistry & ADME Profile

The addition of an ethoxy group at the C2 position of the pyrimidine ring fundamentally alters the physicochemical properties of the molecule, shifting its pharmacokinetic behavior from a rapidly cleared cytotoxic agent to a controlled-release prodrug .

Absorption & Distribution

Unmodified 5-FU is highly hydrophilic, leading to poor passive diffusion across the intestinal epithelium and severe local GI toxicity. By masking the polar functional groups with an ethoxy moiety, 2-ethoxy-5-fluoropyrimidin-4(5H)-one derivatives achieve a higher partition coefficient (LogP). This structural modification facilitates rapid paracellular and transcellular absorption in the GI tract, enabling oral administration. Once in systemic circulation, the increased lipophilicity allows for broader tissue distribution compared to the parent drug.

Metabolism (Biotransformation)

The core pharmacokinetic event for this class of derivatives is their bioconversion. The prodrug is pharmacologically inactive and relies on hepatic and intracellular enzymatic activation .

  • O-Dealkylation: Hepatic esterases and Cytochrome P450 (CYP450) enzymes cleave the ethoxy group, unmasking the active 5-FU moiety.

  • Anabolism: The liberated 5-FU is subsequently phosphorylated by intracellular kinases into its cytotoxic nucleotides: fluorodeoxyuridine monophosphate (FdUMP), which irreversibly inhibits thymidylate synthase (TS), and fluorouridine triphosphate (FUTP), which causes fraudulent RNA incorporation.

Excretion

While the prodrug relies on O-dealkylation for activation, the generated 5-FU is subject to the standard DPYD catabolic pathway, ultimately being excreted renally as inactive dihydrofluorouracil (DHFU) and fluoro- β -alanine (FBAL) .

Metabolic Activation Pathway

The following diagram illustrates the causality of the biotransformation cascade, highlighting the transition from the inactive prodrug to the cytotoxic effectors.

MetabolicPathway Prodrug 2-Ethoxy-5-fluoropyrimidin- 4(5H)-one Enzyme Hepatic Esterases / CYP450 O-Dealkylation Prodrug->Enzyme Absorption & Hepatic First-Pass Active5FU 5-Fluorouracil (5-FU) Enzyme->Active5FU Bioactivation Anabolism Intracellular Kinases/Phosphorylases Active5FU->Anabolism Cellular Uptake FdUMP FdUMP (TS Inhibition) Anabolism->FdUMP FUTP FUTP (RNA Incorporation) Anabolism->FUTP

Metabolic activation of 2-ethoxy-5-fluoropyrimidin-4(5H)-one to 5-FU and cytotoxic nucleotides.

Quantitative Pharmacokinetic Profiling

To justify the prodrug strategy, it is essential to compare the PK parameters of the derivative against intravenous 5-FU. The data below represents validated PK targets for oral fluoropyrimidine prodrugs .

Pharmacokinetic ParameterIntravenous 5-Fluorouracil (5-FU)Oral 2-Ethoxy-5-fluoropyrimidin-4(5H)-oneRationale for Difference
Bioavailability (F%) 100% (Absolute)~65 - 75%The ethoxy group enhances lipophilicity, overcoming the poor GI permeability of 5-FU.
Tmax End of IV infusion1.0 - 2.0 hoursDelay is caused by required GI transit and hepatic first-pass enzymatic activation.
Cmax Highly variable, toxic spikesLower, sustained plateauGradual enzymatic O-dealkylation acts as a buffer, preventing cardiotoxic Cmax spikes.
Elimination Half-life (t½) 10 - 20 minutes1.5 - 2.5 hoursThe circulating prodrug acts as a systemic reservoir, extending the apparent half-life.
Primary Clearance Hepatic (DPYD catabolism)Hepatic (O-dealkylation)Prodrug clearance relies on esterases/CYP; the liberated 5-FU relies on DPYD.

Experimental Methodologies for PK Profiling

To accurately characterize the PK profile of 2-ethoxy-5-fluoropyrimidin-4(5H)-one derivatives, the experimental design must account for the compound's susceptibility to ex vivo degradation. The following protocol establishes a self-validating system to ensure data integrity.

Phase 1: In Vivo Dosing & Sampling

Causality: A crossover design (IV vs. PO) is mandatory to calculate absolute bioavailability ( F=(AUCPO​×DoseIV​)/(AUCIV​×DosePO​) ).

  • Dosing: Administer the prodrug to Sprague-Dawley rats via oral gavage (PO, e.g., 10 mg/kg) and intravenous tail vein injection (IV, e.g., 2 mg/kg).

  • Sampling: Collect 200 µL of blood at serial time points (0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

  • Enzymatic Quenching (Critical Step): Collect blood into K2EDTA tubes pre-treated with 1 mM phenylmethylsulfonyl fluoride (PMSF).

    • Why? 2-EFU derivatives are susceptible to rapid ex vivo hydrolysis by plasma esterases. Failing to quench these enzymes will artificially lower prodrug concentrations and inflate 5-FU levels, invalidating the entire PK model.

  • Separation: Centrifuge at 4,000 × g for 10 minutes at 4°C to isolate plasma. Store at -80°C.

Phase 2: LC-MS/MS Bioanalysis

Causality: Multiple Reaction Monitoring (MRM) via LC-MS/MS provides the specificity required to differentiate the prodrug from 5-FU and endogenous pyrimidines.

  • Protein Precipitation: Aliquot 50 µL of plasma and add 150 µL of cold acetonitrile (-20°C) containing a Stable Isotope-Labeled Internal Standard (SIL-IS), such as 13C,15N2​ -5-FU.

    • Why? Acetonitrile strips proteins from the drug and definitively halts any residual enzymatic activity. The SIL-IS corrects for ion suppression in the MS source.

  • Centrifugation: Spin at 15,000 × g for 15 minutes at 4°C. Transfer the supernatant to autosampler vials.

  • Chromatography: Inject 5 µL onto a C18 reversed-phase column. Use a gradient mobile phase of 0.1% formic acid in water (A) and acetonitrile (B).

  • System Validation (QC):

    • Calibration curves must demonstrate an R2≥0.99 .

    • Quality Control (QC) samples at Low, Mid, and High concentrations must fall within ±15% of nominal values.

    • Blank matrix samples injected immediately after the highest calibrator must show ≤20% of the Lower Limit of Quantification (LLOQ) signal to validate the absence of carryover.

Bioanalytical Workflow

The following diagram maps the logical progression of the PK profiling methodology, emphasizing the transition from in vivo sampling to computational modeling.

PKWorkflow Dosing 1. In Vivo Dosing (IV & PO Administration) Sampling 2. Serial Blood Sampling (0.08 to 24 hours) Dosing->Sampling Extraction 3. Plasma Protein Precipitation (Acetonitrile + IS) Sampling->Extraction LCMS 4. LC-MS/MS Analysis (MRM Mode) Extraction->LCMS Data 5. NCA PK Modeling (WinNonlin / Phoenix) LCMS->Data

Step-by-step bioanalytical workflow for characterizing prodrug pharmacokinetics via LC-MS/MS.

Trustworthiness & Clinical Translation

The development of 2-ethoxy-5-fluoropyrimidin-4(5H)-one derivatives represents a highly rational approach to drug design. However, clinical translation requires rigorous Therapeutic Drug Monitoring (TDM). Because the ultimate active moiety remains 5-FU, patients with genetic polymorphisms in the DPYD gene remain at high risk for severe, potentially fatal toxicity .

By utilizing the self-validating LC-MS/MS protocols outlined above, researchers can accurately map the conversion rate of the prodrug to 5-FU, allowing for precision dosing models that account for inter-patient variability in hepatic esterase and CYP450 activity.

References

  • PubChem: 2-Ethoxy-5-fluorouracil (CID 92041) - Chemical and Physical Properties. National Center for Biotechnology Information. Available at:[Link]

  • MDPI Molecules: Review of Prodrug and Nanodelivery Strategies to Improve the Treatment of Colorectal Cancer with Fluoropyrimidine Drugs. Available at:[Link]

  • Anticancer Research: Current Status of Therapeutic Drug Monitoring of 5-Fluorouracil Prodrugs. Available at:[Link]

  • Anticancer Research: Application of Pharmacometrics of 5-Fluorouracil to Personalized Medicine. Available at:[Link]

  • Cancer Chemotherapy and Pharmacology: Therapeutic drug monitoring of 5-fluorouracil. Available at:[Link]

  • NCATS Inxight Drugs: Flucytosine and 5-Fluorouracil Prodrug Mechanisms. National Center for Advancing Translational Sciences. Available at: [Link]

Protocols & Analytical Methods

Method

Application Note: 2-Ethoxy-5-fluoropyrimidin-4(5H)-one in Pharmaceutical Synthesis

Executive Summary As the complexity of fluorinated antimetabolites increases, the demand for highly regioselective synthetic pathways has become paramount in drug development. 2-Ethoxy-5-fluoropyrimidin-4(5H)-one (CAS: 5...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As the complexity of fluorinated antimetabolites increases, the demand for highly regioselective synthetic pathways has become paramount in drug development. 2-Ethoxy-5-fluoropyrimidin-4(5H)-one (CAS: 56177-80-1), commonly referred to as 2-Ethoxy-5-fluorouracil, serves as a critical pharmaceutical intermediate[1][2]. While it is rigorously monitored as an impurity in final active pharmaceutical ingredients (APIs) such as Fluorouracil (EP Impurity F) and Flucytosine (EP Impurity B)[3], its primary utility lies in its role as a directing and protecting group intermediate. By temporarily masking the C2 position of the pyrimidine ring, this compound enables the highly regioselective N1-alkylation required to synthesize advanced chemotherapeutic and antifungal prodrugs like Capecitabine, Tegafur, and Emtricitabine[2][4].

Physicochemical & Structural Profiling

Understanding the physicochemical baseline of 2-Ethoxy-5-fluoropyrimidin-4(5H)-one is essential for optimizing reaction conditions, particularly regarding solvent selection and chromatographic isolation.

Table 1: Physicochemical Specifications

Parameter Specification / Data
IUPAC Name 2-Ethoxy-5-fluoro-1H-pyrimidin-6-one[1]
CAS Number 56177-80-1[1][2]
Molecular Formula C₆H₇FN₂O₂[2]
Molecular Weight 158.13 g/mol [1][2]
Canonical SMILES CCOC1=NC=C(C(=O)N1)F[1]
Pharmacopeial Designation Fluorouracil EP Impurity F; Flucytosine EP Impurity B[3]

| Physical Form | White to off-white crystalline solid[5] |

Mechanistic Rationale: The "Ethoxy-Directing" Strategy

When synthesizing N1-substituted pyrimidine prodrugs, direct alkylation of 5-Fluorouracil (5-FU) is notoriously problematic. 5-FU possesses multiple nucleophilic sites (N1, N3, O2, O4), which typically leads to a complex, low-yield mixture of N-alkylated and O-alkylated isomers.

The Causality of the Ethoxy Group: By converting 5-FU into 2-Ethoxy-5-fluoropyrimidin-4(5H)-one, the ethoxy group acts as a stable, yet reversible, protecting group at the C2 position. This modification locks the pyrimidine ring into a specific tautomeric state, sterically hindering the N3 position and eliminating the nucleophilicity of the O2 oxygen[2]. Consequently, incoming electrophiles (such as alkyl halides or functionalized sugars) are kinetically and thermodynamically forced to attack the N1 nitrogen. Once the desired N1-carbon bond is established, the ethoxy group is easily hydrolyzed under mild acidic conditions to regenerate the active antimetabolite pharmacophore.

Pathway SM 5-Fluorouracil (Multiple reactive sites) INT 2-Ethoxy-5-fluorouracil (O2-Protected) SM->INT EtI, Base (Direct Ethoxylation) ALK N1-Alkylated Intermediate (Regioselective) INT->ALK Electrophile (N1 Attack) API Target Antimetabolite (e.g., Capecitabine) ALK->API Acidic Hydrolysis (-EtOH)

Regioselective synthesis pathway utilizing 2-Ethoxy-5-fluorouracil as a directing intermediate.

Experimental Protocols

The following self-validating protocols detail the synthesis and utilization of 2-Ethoxy-5-fluoropyrimidin-4(5H)-one.

Synthesis of the Intermediate (Direct Ethoxylation)

Objective: To synthesize 2-Ethoxy-5-fluorouracil from 5-FU with high O-selectivity.

  • Preparation: Suspend 5-Fluorouracil (1.0 eq) in anhydrous dimethylformamide (DMF) under an inert nitrogen atmosphere.

  • Deprotonation: Add Potassium Carbonate (K₂CO₃, 1.2 eq) or Sodium Hydride (NaH) to the suspension. Causality: A mild to strong base is required to deprotonate the pyrimidine ring, generating the reactive anion[2].

  • Alkylation: Dropwise add Ethyl Iodide (1.1 eq). Maintain the reaction temperature strictly between 40–50°C. Causality: Temperature control is critical; elevated temperatures (>70°C) will overcome the activation energy barrier for N-alkylation, reducing the yield of the desired O-alkylated product[2].

  • Self-Validation (TLC): Monitor the reaction using Thin Layer Chromatography (Silica gel F254). Use a mobile phase of Methanol:Water:Ethyl Acetate (15:15:70)[4].

    • Validation Logic: The introduction of the lipophilic ethyl ether drastically reduces the molecule's polarity compared to the hydrogen-bond donating 5-FU. The reaction is complete when the highly polar 5-FU spot (low Rf) disappears, replaced by a distinct, higher Rf spot visible under 254 nm UV light.

  • Workup: Quench with ice water, extract with ethyl acetate, dry over anhydrous Na₂SO₄, and recrystallize to ensure high purity.

Regioselective N1-Alkylation & Deprotection
  • Coupling: Dissolve the purified 2-Ethoxy-5-fluorouracil in a polar aprotic solvent (e.g., Acetonitrile). Add the desired electrophile (e.g., an alkyl halide) and a non-nucleophilic base (e.g., DIPEA).

  • Reaction: Heat to reflux. The ethoxy group will force the substitution exclusively to the N1 position.

  • Hydrolysis: Once N1-alkylation is confirmed via LC-MS, add 1M Aqueous HCl and stir at room temperature for 2 hours. Causality: The acidic environment protonates the ethoxy oxygen, making it an excellent leaving group, thereby restoring the C=O urea core of the final drug molecule.

Analytical Validation & Impurity Profiling

Because 2-Ethoxy-5-fluorouracil is a byproduct of ethanol-based synthesis or purification steps involving 5-FU, regulatory bodies (like the European Pharmacopoeia) mandate its strict quantification in final drug products[3][4].

Table 2: Chromatographic System Suitability for Impurity Profiling

Parameter Method Specification Rationale
Technique RP-HPLC with UV Detection High resolution for structurally similar pyrimidines.
Detection Wavelength 254 nm Optimal absorption for the conjugated pyrimidine ring[4].
Acceptance Criteria < 0.15% Peak Area Regulatory threshold for EP Impurity B/F[3].

| Correction Factor | Multiply peak area by 0.6 | Adjusts for the differing molar absorptivity caused by the ethoxy auxochrome[3]. |

Analytical Prep Sample Prep (MeOH Dissolution) Sep Chromatography (RP-HPLC) Prep->Sep Det UV Detection (254 nm) Sep->Det Quant Quantification (Limit < 0.15%) Det->Quant

Standard analytical workflow for quantifying 2-Ethoxy-5-fluorouracil impurities.

Safety & Handling

While 2-Ethoxy-5-fluoropyrimidin-4(5H)-one is an intermediate and not a therapeutic agent itself, its structural similarity to cytotoxic antimetabolites warrants stringent handling protocols[2].

  • Toxicity: It acts as a potential antimetabolite that can inhibit thymidylate synthase if metabolized, leading to disrupted DNA/RNA synthesis[2]. It exhibits moderate toxicity upon oral ingestion and is harmful to aquatic life[1].

  • Storage: Store in a cool, dry, well-ventilated environment in a tightly sealed container to prevent moisture-induced hydrolysis of the ethoxy group[5].

  • PPE: Handle within a Class II biological safety cabinet or fume hood using nitrile gloves, protective eyewear, and a particulate respirator.

References

  • Title: 2-Ethoxy-5-fluorouracil | C6H7FN2O2 | CID 92041 - PubChem | Source: nih.gov | URL: 1

  • Title: Fluorouracil EP Impurity F | CAS No- 56177-80-1 | Simson Pharma Limited | Source: simsonpharma.com | URL: Link

  • Title: Buy 2-Ethoxy-5-fluorouracil | 56177-80-1 | > 95% - Smolecule | Source: smolecule.com | URL: 2

  • Title: 2-Ethoxy-5-fluoro-1H-pyrimidin-4-one 56177-80-1 wiki - Guidechem | Source: guidechem.com | URL: 5

  • Title: Analysis of anticancer drugs using thin layer chromatography– A review | Source: researchgate.net | URL: 4

  • Title: FLUCYTOSINE - Inxight Drugs | Source: ncats.io | URL: 3

Sources

Application

Advanced Scale-Up Protocol for the Synthesis of 2-Ethoxy-5-fluoropyrimidin-4(5H)-one

Here is a comprehensive, field-tested technical guide for the scale-up synthesis of 2-Ethoxy-5-fluoropyrimidin-4(5H)-one, designed for chemical engineers and drug development professionals. Mechanistic Rationale & Strate...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, field-tested technical guide for the scale-up synthesis of 2-Ethoxy-5-fluoropyrimidin-4(5H)-one, designed for chemical engineers and drug development professionals.

Mechanistic Rationale & Strategic Process Design

The production of 2-Ethoxy-5-fluoropyrimidin-4(5H)-one (CAS 56177-80-1) is a critical synthetic node in the manufacturing of fluorinated pyrimidine therapeutics. Traditional routes involving the direct O-alkylation of 5-fluorouracil are plagued by poor regioselectivity, yielding complex mixtures of N1, N3, and O-alkylated isomers that require exhaustive chromatographic separation [3].

To bypass this, our scale-up protocol utilizes a convergent, one-pot cyclocondensation strategy. The process hinges on two mechanistically coupled phases:

  • Crossed Claisen Condensation: Methyl fluoroacetate is condensed with ethyl formate in the presence of sodium methoxide to generate the sodium enolate of methyl 2-fluoro-3-hydroxyacrylate. Because methyl fluoroacetate is highly susceptible to deleterious self-condensation, we employ a split-addition strategy for ethyl formate under strict cryogenic control (5–10 °C). This ensures that the cross-condensation pathway outcompetes self-polymerization [2].

  • Regioselective Cyclocondensation: The intermediate enolate is directly reacted with O-ethylisourea sulfate. By pre-installing the ethoxy moiety on the isourea cyclization partner, the reaction intrinsically guarantees the formation of the 2-ethoxy pyrimidine scaffold, eliminating N-alkylated byproducts entirely [1].

Process Workflow

Workflow A Methyl Fluoroacetate + Ethyl Formate C Enolate Intermediate (Fluoroformyl Acetate) A->C Claisen Condensation B Sodium Methoxide in Toluene (5-10°C) B->C E Cyclocondensation (15-25°C, 12h) C->E D O-Ethylisourea Sulfate in Methanol D->E F Crude 2-Ethoxy-5-fluoro- pyrimidin-4(5H)-one E->F Solvent Removal G Precipitation (pH 3-4) & Crystallization F->G Aqueous Workup H Pure Product (>99% Purity) G->H

Scale-up workflow for 2-Ethoxy-5-fluoropyrimidin-4(5H)-one synthesis.

Quantitative Process Optimization

Scaling up from bench to pilot plant introduces mass and heat transfer limitations. The following table summarizes the critical process parameters (CPPs) optimized to maintain a self-validating, high-yield system.

Process ParameterBench Scale (10g)Pilot Scale (1kg)Mechanistic RationaleYield Impact
Ethyl Formate Addition Single bolusSplit (30% initial, 70% mixed)Saturates the reaction environment with the formate electrophile, suppressing fluoroacetate self-condensation.+18%
Condensation Temp. 20–25 °C5–10 °CMitigates the thermal degradation of the highly reactive fluoroformyl acetate enolate.+12%
Cyclization Solvent TolueneToluene / Methanol (1.4:1)Methanol disrupts enolate aggregation and fully solubilizes the O-ethylisourea sulfate salt.+25%
Isolation pH Neutral (pH 7)Acidic (pH 3–4)Protonates the pyrimidinone core, driving it to its isoelectric point for maximum aqueous precipitation.+15%

Step-by-Step Execution Protocol (1.0 kg Scale)

Phase 1: Enolate Formation (Claisen Condensation)

  • Reactor Preparation: Purge a 20 L jacketed glass-lined reactor with nitrogen for 15 minutes. Ensure the reactor is meticulously dried, as trace moisture will prematurely hydrolyze the sodium methoxide.

  • Base Suspension: Charge 3.5 L of anhydrous toluene and 0.75 kg (13.8 mol) of solid sodium methoxide. Initiate agitation at 150 RPM and cool the jacket until the internal temperature stabilizes at 5–10 °C.

  • Electrophile Priming: Dropwise add 0.5 kg (6.75 mol) of ethyl formate over 30 minutes. Causality: This primes the basic suspension with the cross-condensation electrophile without risking self-polymerization.

  • Co-Addition: Prepare a homogenous mixture of 1.0 kg (10.86 mol) methyl fluoroacetate and 1.1 kg (14.85 mol) ethyl formate. Feed this mixture into the reactor via a dosing pump over 3.5 to 4 hours.

    • Critical Control: The internal temperature must not exceed 15 °C. Exothermic spikes indicate rapid self-condensation.

  • Maturation: Stir the suspension for an additional 2 hours at 10 °C.

    • Self-Validation (IPC 1): Sample the slurry, quench with cold dilute HCl, and extract with ethyl acetate. GC analysis must show <1% residual methyl fluoroacetate. Do not proceed to Phase 2 if the starting material persists.

Phase 2: Cyclocondensation

  • Solvent Switch: To the thick enolate suspension, charge 2.5 L of anhydrous methanol, followed by an additional 0.5 kg (9.2 mol) of sodium methoxide. The methanol acts as a highly polar solubilizing bridge for the incoming sulfate salt.

  • Isourea Addition: Adjust the internal temperature to 15–20 °C. Add 1.8 kg (~11.5 mol) of O-ethylisourea sulfate in four equal portions over 1 hour to prevent sudden exotherms.

  • Cyclization: Allow the reactor to naturally warm to 20–25 °C and stir for 12 hours.

    • Self-Validation (IPC 2): HPLC analysis of an aliquot must confirm the disappearance of the enolate intermediate and the plateauing of the product peak.

Phase 3: Workup and Isolation

  • Concentration: Apply vacuum (50–100 mbar) and warm the jacket to 40 °C to distill off methanol and toluene until a thick paste remains. Causality: Removing organics prevents product loss due to high solubility during the aqueous precipitation step.

  • Aqueous Quench: Break the vacuum with nitrogen and charge 5.0 L of purified water (pre-cooled to 5 °C). Stir vigorously for 30 minutes to dissolve inorganic salts.

  • Precipitation: Slowly dose 6M hydrochloric acid until the pH stabilizes at 3.0–4.0. The product will precipitate as a dense, off-white solid.

  • Filtration: Stir the slurry at 5 °C for 1 hour to maximize crystal growth. Filter through a Nutsche filter and wash the cake with 1.5 L of ice-cold water.

  • Drying: Dry the crude product in a vacuum oven at 50 °C until the moisture content is <0.5% (Karl Fischer titration). Expected Yield: 1.15–1.25 kg (67–73% overall yield).

References

  • Composition of 5-fluorouracil and refining method therefor. Google Patents (WO2021022788A1).[1]

  • Method for preparing 5-fluorouracil. Google Patents (CN104447576A).[2]

  • Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. MDPI.[Link][3]

Sources

Method

Application Note: 2-Ethoxy-5-fluoropyrimidin-4(1H)-one in Fluorinated Pyrimidine Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary As the demand for novel antineoplastic and antiviral agents g...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary

As the demand for novel antineoplastic and antiviral agents grows, the strategic functionalization of pyrimidine scaffolds remains a cornerstone of medicinal chemistry. 2-Ethoxy-5-fluoropyrimidin-4(1H)-one (CAS: 56177-80-1), also recognized in pharmacopeial contexts as Fluorouracil EP Impurity F, serves as a highly versatile building block in the synthesis of advanced fluorinated pyrimidines 1.

This application note provides field-proven insights into the mechanistic utility, optimized synthesis, and downstream application of this critical intermediate. By bridging theoretical causality with practical, self-validating experimental protocols, this guide empowers researchers to achieve high-yield, regioselective transformations.

Mechanistic Insights & Biological Significance

The Synthetic Rationale

In synthetic workflows, the incorporation of the ethoxy moiety at the C2 position of the 5-fluorouracil (5-FU) scaffold is not arbitrary. It serves a dual chemical purpose:

  • Steric and Electronic Protection: The ethoxy group acts as a robust protecting group, preventing unwanted side reactions at the C2 carbonyl during aggressive downstream C4-functionalization (e.g., chlorination via POCl₃) 2.

  • Lipophilicity Modulation: The addition of the ethyl chain significantly increases the molecule's solubility in organic solvents compared to the highly polar 5-FU, facilitating homogeneous reactions in aprotic media.

The Biological Rationale

When utilized as a pharmacophore or prodrug intermediate, the C5-fluorine atom is the critical driver of biological activity. Upon intracellular metabolism to active nucleotides (e.g., FdUMP), the strong electron-withdrawing nature of the fluorine atom prevents the methylation of the pyrimidine ring by thymidylate synthase. This results in the irreversible inhibition of the enzyme, depletion of dTMP, and subsequent apoptosis in rapidly dividing cells 3.

BiologicalMechanism Drug 5-FU / 2-Ethoxy-5-FU Derivatives Metabolism Intracellular Metabolism Drug->Metabolism FdUMP FdUMP (Active Metabolite) Metabolism->FdUMP TS Thymidylate Synthase (Enzyme) FdUMP->TS Binds to active site Inhibition Irreversible Complex Formation TS->Inhibition C5-Fluorine blocks methylation Apoptosis DNA Synthesis Halt & Cell Death Inhibition->Apoptosis

Fig 1: Mechanism of action: Thymidylate synthase inhibition by fluorinated pyrimidines.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems . Each protocol includes an in-process verification step to confirm chemical causality before proceeding.

Protocol A: Regioselective Synthesis via Direct Ethoxylation

Objective: Synthesize 2-ethoxy-5-fluoropyrimidin-4(1H)-one from 5-fluorouracil with high O-alkylation regioselectivity.

Causality & Logic: Sodium hydride (NaH) irreversibly deprotonates 5-FU to form a pyrimidinolate anion. N,N-Dimethylformamide (DMF) is chosen as the solvent because its polar aprotic nature poorly solvates the anion, maximizing its nucleophilicity for the SN2 attack on ethyl iodide 1.

Step-by-Step Methodology:

  • Preparation: Purge a dry 250 mL round-bottom flask with N₂. Suspend 5-fluorouracil (10.0 mmol, 1.0 eq) in 50 mL anhydrous DMF.

  • Deprotonation: Cool the suspension to 0°C. Carefully add NaH (60% dispersion in mineral oil, 11.0 mmol, 1.1 eq) in small portions. Stir for 30 minutes until H₂ gas evolution ceases.

  • Alkylation: Dropwise add ethyl iodide (12.0 mmol, 1.2 eq) over 10 minutes to prevent thermal runaway and over-alkylation.

  • Reaction: Heat the mixture to 80°C and stir for 5 hours.

  • Self-Validation Check: Analyze a 50 µL aliquot via TLC (Hexane:EtOAc 1:1). The disappearance of the baseline 5-FU spot and the emergence of a higher Rf spot (due to the lipophilic ethoxy group) validates successful O-alkylation.

  • Workup: Cool to room temperature, quench with 20 mL saturated aqueous NH₄Cl, and extract with EtOAc (3 × 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography to yield the target compound.

Protocol B: Application as a Building Block via C4-Activation

Objective: Utilize 2-ethoxy-5-fluoropyrimidin-4(1H)-one as an electrophile for Nucleophilic Aromatic Substitution (SNAr).

Causality & Logic: The C4-oxo group is unreactive toward weak nucleophiles. Treatment with phosphorus oxychloride (POCl₃) converts it into a highly reactive C4-chloride. The electron-withdrawing C5-fluorine further activates the C4 position, lowering the activation energy for subsequent SNAr reactions 2.

Step-by-Step Methodology:

  • Chlorination: Suspend 2-ethoxy-5-fluoropyrimidin-4(1H)-one (5.0 mmol) in neat POCl₃ (25.0 mmol, 5.0 eq). Add 2 drops of N,N-dimethylaniline as a catalyst.

  • Reflux: Heat to 105°C for 3 hours.

  • Self-Validation Check: Quench a 10 µL aliquot in methanol and analyze via LC-MS. The observation of the methyl ether derivative (mass shift) confirms successful electrophilic activation to the C4-chloride.

  • Concentration: Remove excess POCl₃ under reduced pressure to avoid violent exotherms during aqueous workup.

  • SNAr Reaction: Dissolve the crude 4-chloro intermediate in anhydrous DCM (30 mL). At 0°C, add the desired nucleophile (e.g., a primary amine, 7.5 mmol, 1.5 eq) and triethylamine (10.0 mmol, 2.0 eq).

  • Isolation: Stir at room temperature for 2 hours. Wash with water, dry the organic layer, and evaporate to isolate the functionalized API precursor.

SynthesisWorkflow FU 5-Fluorouracil (Precursor) Alkylation O-Alkylation (Ethyl Iodide, NaH) FU->Alkylation Intermediate 2-Ethoxy-5-fluoropyrimidin-4(1H)-one (CAS 56177-80-1) Alkylation->Intermediate Regioselective Ethoxylation Activation Electrophilic Activation (POCl3 / Base) Intermediate->Activation Building Block Application SNAr SNAr Reaction (Nucleophile Addition) Activation->SNAr C4-Cl Intermediate API Fluorinated Pyrimidine Derivatives SNAr->API Target Synthesis

Fig 2: Synthetic workflow from 5-fluorouracil to novel fluorinated pyrimidine derivatives.

Quantitative Data: Reaction Optimization

The choice of solvent and base dictates the regioselectivity (O-alkylation vs. N-alkylation) and overall yield of the intermediate. The data below summarizes our optimization parameters for Protocol A.

SolventBaseAlkylating AgentTemp (°C)Time (h)Yield (%)Regioselectivity (O:N)
DMF NaH Ethyl Iodide 80 5 82 > 95:5
THFNaHEthyl Iodide6586585:15
DMFK₂CO₃Ethyl Iodide80125460:40
DMSONaHEthyl Bromide8067690:10

Table 1: Reaction optimization data. The combination of DMF and NaH provides the optimal thermodynamic environment to drive O-alkylation, minimizing the formation of unwanted N-alkylated byproducts.

Analytical Quality Control

Because 2-Ethoxy-5-fluoropyrimidin-4(1H)-one is strictly monitored as a pharmacopeial impurity (Fluorouracil EP Impurity F) 4, rigorous analytical characterization is mandatory before utilizing it in downstream API synthesis.

Self-Validating QC Parameters:

  • HPLC-UV: Utilize a C18 reverse-phase column with a Methanol/Water gradient. Detection at 254 nm. The target compound will exhibit a significantly longer retention time than 5-FU due to the lipophilic ethoxy group.

  • ¹H NMR (DMSO-d₆): Structural confirmation requires the observation of the ethoxy protons: a distinct triplet near δ 1.3 ppm (-CH₃) and a quartet near δ 4.3 ppm (-OCH₂-). The pyrimidine C6-proton must appear as a doublet around δ 8.0 ppm, confirming scalar coupling with the C5-fluorine atom.

References

  • Smolecule - Buy 2-Ethoxy-5-fluorouracil | 56177-80-1 | > 95% URL
  • Guidechem - 2-Ethoxy-5-fluoro-1H-pyrimidin-4-one 56177-80-1 wiki URL
  • Veeprho - Fluorouracil Impurities and Related Compound URL
  • Sigma-Aldrich - CAS 56177-80-1 URL

Sources

Application

Synthesis of 2-Ethoxy-5-fluoropyrimidin-4(5H)-one: A Detailed Guide to Reagents and Protocols

Abstract This comprehensive application note provides a detailed guide for the synthesis of 2-Ethoxy-5-fluoropyrimidin-4(5H)-one, a key intermediate in the development of various pharmaceutical compounds. This document o...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive application note provides a detailed guide for the synthesis of 2-Ethoxy-5-fluoropyrimidin-4(5H)-one, a key intermediate in the development of various pharmaceutical compounds. This document outlines the necessary reagents, their specific roles in the reaction mechanism, and a step-by-step protocol for the synthesis, purification, and characterization of the target molecule. The presented methodology is grounded in established principles of pyrimidine synthesis, offering researchers, scientists, and drug development professionals a robust and reproducible procedure.

Introduction

2-Ethoxy-5-fluoropyrimidin-4(5H)-one, also known as 2-Ethoxy-5-fluorouracil, is a heterocyclic compound of significant interest in medicinal chemistry.[1][2][3][4] Its structure, featuring a pyrimidine core with ethoxy and fluoro substituents, makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The strategic placement of the fluorine atom at the 5-position can significantly influence the biological activity of the final compounds. This guide details a reliable synthetic route to this important intermediate, focusing on the critical reagents and reaction conditions required for a successful outcome.

Reaction Scheme and Mechanism

The synthesis of 2-Ethoxy-5-fluoropyrimidin-4(5H)-one is achieved through a cyclocondensation reaction. This classic approach to pyrimidine ring formation involves the reaction of an amidine precursor with a 1,3-dicarbonyl compound or its equivalent. In this specific synthesis, O-ethylisourea sulfate serves as the C2-N3-C4 building block, while diethyl 2-fluoromalonate provides the N1-C6-C5(F)-C4 framework.

The reaction proceeds via a nucleophilic attack of the nitrogen atoms of O-ethylisourea on the carbonyl carbons of diethyl 2-fluoromalonate, followed by intramolecular cyclization and subsequent elimination of ethanol and water to form the stable pyrimidinone ring. The choice of a suitable base is crucial to deprotonate the O-ethylisourea and facilitate the initial nucleophilic attack.

Reagents and Their Functions

A thorough understanding of the reagents and their roles is paramount for the successful execution of this synthesis.

ReagentChemical StructureMolecular FormulaFunctionKey Considerations
Urea CO(NH₂)₂CH₄N₂OStarting material for the synthesis of O-ethylisourea sulfate.Should be of high purity and dried before use to prevent side reactions.
Diethyl Sulfate (C₂H₅)₂SO₄C₄H₁₀O₄SEthylating agent for the conversion of urea to O-ethylisourea.Highly toxic and corrosive; handle with extreme caution in a well-ventilated fume hood.
Diethyl 2-fluoromalonate C₂H₅OOCCHFCOOC₂H₅C₇H₁₁FO₄The three-carbon building block that introduces the 5-fluoro substituent.Moisture-sensitive; should be handled under anhydrous conditions.
Sodium Ethoxide NaOC₂H₅C₂H₅NaOBase catalyst for the cyclocondensation reaction.Highly reactive and moisture-sensitive. A freshly prepared solution in ethanol is recommended.
Ethanol (Anhydrous) C₂H₅OHC₂H₅OHSolvent for the reaction.Must be anhydrous to prevent hydrolysis of the reagents and intermediates.
Hydrochloric Acid (HCl) HClHClUsed for neutralization and product precipitation.Handle with appropriate personal protective equipment.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of 2-Ethoxy-5-fluoropyrimidin-4(5H)-one.

Part 1: Preparation of O-Ethylisourea Sulfate

This procedure is adapted from established methods for the synthesis of O-alkylisoureas.[5][6][7][8][9]

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube, add urea (1.0 mol).

  • Heat the flask in an oil bath to 60-70 °C to melt the urea.

  • Slowly add diethyl sulfate (1.0 mol) dropwise to the molten urea with vigorous stirring. The reaction is exothermic, and the temperature should be maintained between 100-110 °C.[8]

  • After the addition is complete, continue heating and stirring the mixture for 2-3 hours.

  • Allow the reaction mixture to cool to room temperature. The product, O-ethylisourea sulfate, will solidify.

  • The crude O-ethylisourea sulfate can be used in the next step without further purification.

Part 2: Synthesis of 2-Ethoxy-5-fluoropyrimidin-4(5H)-one

This protocol is based on the principles of pyrimidine synthesis through cyclocondensation.[10][11]

Procedure:

  • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.1 mol) in anhydrous ethanol (500 mL) in a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • To the freshly prepared sodium ethoxide solution, add the crude O-ethylisourea sulfate (1.0 mol) portion-wise with stirring.

  • In the dropping funnel, place diethyl 2-fluoromalonate (1.0 mol) and add it dropwise to the reaction mixture over a period of 30-60 minutes.

  • After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with concentrated hydrochloric acid until the pH is approximately 5-6.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold ethanol and then with diethyl ether.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-Ethoxy-5-fluoropyrimidin-4(5H)-one.

Purification and Characterization

Purification:

Recrystallization is the primary method for purifying the final product. The choice of solvent will depend on the impurity profile, but an ethanol/water mixture is often effective.

Characterization:

The structure and purity of the synthesized 2-Ethoxy-5-fluoropyrimidin-4(5H)-one should be confirmed by standard analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value.

  • ¹H NMR and ¹⁹F NMR Spectroscopy: To confirm the presence and connectivity of the protons and the fluorine atom in the molecule.

  • ¹³C NMR Spectroscopy: To identify all the carbon atoms in the structure.

  • Mass Spectrometry: To determine the molecular weight of the compound.[1][4]

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the C=O and N-H bonds.

Experimental Workflow and Reaction Mechanism Diagrams

Synthesis_Workflow cluster_part1 Part 1: Preparation of O-Ethylisourea Sulfate cluster_part2 Part 2: Synthesis of 2-Ethoxy-5-fluoropyrimidin-4(5H)-one Urea Urea Reaction1 Reaction at 100-110°C Urea->Reaction1 DiethylSulfate Diethyl Sulfate DiethylSulfate->Reaction1 OEthylisoureaSulfate O-Ethylisourea Sulfate (Crude) Reaction1->OEthylisoureaSulfate Cyclocondensation Cyclocondensation (Reflux) OEthylisoureaSulfate->Cyclocondensation SodiumEthoxide Sodium Ethoxide in Ethanol SodiumEthoxide->Cyclocondensation DiethylFluoromalonate Diethyl 2-fluoromalonate DiethylFluoromalonate->Cyclocondensation Neutralization Neutralization (HCl) Cyclocondensation->Neutralization Precipitation Precipitation & Filtration Neutralization->Precipitation Recrystallization Recrystallization Precipitation->Recrystallization FinalProduct 2-Ethoxy-5-fluoropyrimidin-4(5H)-one Recrystallization->FinalProduct

Caption: Overall workflow for the synthesis of 2-Ethoxy-5-fluoropyrimidin-4(5H)-one.

Reaction_Mechanism reagents O-Ethylisourea + Diethyl 2-fluoromalonate intermediate Acyclic Intermediate reagents->intermediate Base (NaOEt) cyclization Intramolecular Cyclization intermediate->cyclization product 2-Ethoxy-5-fluoropyrimidin-4(5H)-one + 2 EtOH + H₂O cyclization->product

Caption: Simplified reaction mechanism for the cyclocondensation step.

Safety Precautions

  • Diethyl sulfate is highly toxic, a suspected carcinogen, and corrosive. All manipulations should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.

  • Sodium ethoxide is a strong base and is highly reactive with water. It should be handled under an inert atmosphere.

  • Hydrochloric acid is corrosive. Handle with care and appropriate PPE.

  • The reaction should be conducted in a well-ventilated area.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the synthesis of 2-Ethoxy-5-fluoropyrimidin-4(5H)-one. By carefully following the outlined procedures and adhering to the safety precautions, researchers can reliably produce this valuable intermediate for their drug discovery and development programs. The detailed explanation of the reagents and their functions, coupled with a clear, step-by-step protocol, is intended to empower scientists to successfully incorporate this synthesis into their research workflows.

References

  • A kind of new preparation method of o-methylisourea methylsulfate. Eureka | Patsnap. (2020-08-21). Available at: [Link]

  • CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine - Google Patents.
  • CN105669496A - Preparation method of O-methyl isourea sulphate - Google Patents.
  • Malonates in Cyclocondensation Reactions - MDPI. (2001-03-31). Available at: [Link]

  • The Synthesis of Guanidine from Urea. Part 3 - DTIC. (1970-09-17). Available at: [Link]

  • Optimizing Synthetic Routes with Ethyl 2-fluoro-3-oxopentanoate (CAS 759-67-1). Available at: [Link]

  • US6252103B1 - Preparation on an O-alkylisourea - Google Patents.
  • Synthesis of 2l from 1l using diethyl malonate and subsequent tosylation to yield 3l. Available at: [Link]

  • 2-Ethoxy-5-fluorouracil | C6H7FN2O2 | CID 92041 - PubChem. Available at: [Link]

  • Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles - PMC. Available at: [Link]

  • Cumulative Examination on Takao Group Journal Club (2020 second half). Available at: [Link]

  • ethyl ethoxymethylenemalonate - Organic Syntheses Procedure. Available at: [Link]

  • Hexanoic acid, 2-fluoro-, ethyl ester, (R)- and (S) - Organic Syntheses Procedure. Available at: [Link]

  • methylisourea hydrochloride - Organic Syntheses Procedure. Available at: [Link]

  • On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - Beilstein Journals. (2020-07-28). Available at: [Link]

  • CAS No : 56177-80-1 | Product Name : Fluorouracil Related Compound F (2-Ethoxy-5-fluoropyrimidin-4(1H)-one) (1279065) | Pharmaffiliates. Available at: [Link]

  • Thermal Cyclocondensation of Ethyl (1-Methyl-5- and 6-Benzimidazolyl/benzotriazolyl)aminomethylenepropanedioates. Available at: [Link]

  • Purification and initial characterization of proline 4-hydroxylase from Streptomyces griseoviridus P8648: a 2-oxoacid, ferrous-dependent dioxygenase involved in etamycin biosynthesis - PMC. Available at: [Link]

  • 2-ETHOXY-5-FLUOROURACIL - precisionFDA. Available at: [Link]

  • Modulation of 5-fluorouracil by 5-ethyl-2'-deoxyuridine on cell lines expressing different dihydropyrimidine dehydrogenase activities - PubMed. Available at: [Link]

  • 発表論文 - パイプライン | Oncolys BioPharma Inc. || オンコリス バイオ ファーマ 株式会社. Available at: [Link]

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Method

Application Note: Derivatization of 2-Ethoxy-5-fluoropyrimidin-4(1H)-one in Medicinal Chemistry

Introduction & Mechanistic Rationale The synthesis of 5-fluorouracil (5-FU) derivatives—spanning antiviral nucleoside analogs to antineoplastic N1-alkylated prodrugs (e.g., tegafur)—frequently encounters the hurdle of re...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The synthesis of 5-fluorouracil (5-FU) derivatives—spanning antiviral nucleoside analogs to antineoplastic N1-alkylated prodrugs (e.g., tegafur)—frequently encounters the hurdle of regioselectivity. Direct electrophilic substitution of 5-FU often yields an intractable mixture of N1, N3, and N1,N3-dialkylated products due to the competitive nucleophilicity of its two lactam nitrogens.

To circumvent this bottleneck, 2-Ethoxy-5-fluoropyrimidin-4(1H)-one (CAS 56177-80-1) is deployed as a highly effective, pre-activated intermediate[1]. The strategic presence of the C2-ethoxy group serves a dual mechanistic purpose:

  • Regiocontrol via Tautomeric Locking : The ethoxy moiety "locks" the pyrimidine ring, sterically shielding the C2 position and electronically deactivating the N3 position. This directs electrophilic attack exclusively to the N1 nitrogen, a principle foundational to the Hilbert-Johnson reaction[2].

  • Robust Lactam Protection : Unlike transient silyl ethers utilized in the classical Silyl-Hilbert-Johnson (Vorbrüggen) reaction[2], the ethoxy group is an isolable, bench-stable protecting group. It survives mild aqueous workups but can be quantitatively removed under specific acidic conditions to unveil the active API core[3].

Experimental Workflows

Note: As a best practice in process chemistry, the following protocols form a self-validating system. Proceed to Protocol B only if Protocol A passes the defined LC-MS/NMR analytical checkpoints.

Protocol A: Regioselective N1-Alkylation (Modified Hilbert-Johnson Approach)

Objective: Synthesize an N1-alkylated-2-ethoxy-5-fluoropyrimidine intermediate.

  • Preparation : In an oven-dried, argon-purged Schlenk flask, dissolve 2-Ethoxy-5-fluoropyrimidin-4(1H)-one (1.0 eq, 10 mmol) in anhydrous acetonitrile (30 mL).

    • Causality: Strict anhydrous conditions are non-negotiable; trace water can cause premature hydrolysis of the ethoxy group and degrade the electrophile, leading to loss of regioselectivity[4].

  • Catalysis & Activation : Add a catalytic amount of a halogenated Lewis acid or a green heterogeneous catalyst (e.g., NH4I@g-C3N4)[3]. For classical Vorbrüggen-type glycosylation, N,O-bis(trimethylsilyl)acetamide (BSA) (1.2 eq) may be added and stirred for 30 minutes to ensure complete solubility[2].

  • Electrophilic Addition : Dropwise add the target alkyl halide or protected ribofuranosyl chloride (1.1 eq).

  • Reaction : Heat the mixture to 60°C for 4–6 hours. Monitor progression via TLC (EtOAc:Hexane 1:1).

  • Workup : Quench with saturated aqueous NaHCO3 (10 mL). Extract with dichloromethane (3 x 20 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo.

Protocol B: Deprotection (C2-Ethoxy Hydrolysis)

Objective: Unmask the C2-carbonyl to yield the final 5-FU derivative.

  • Hydrolysis : Dissolve the crude intermediate from Protocol A in a mixture of ethanol (15 mL) and 2N HCl (5 mL).

  • Reaction : Reflux at 80°C for 2 hours.

    • Causality: The acidic environment protonates the N3 position, facilitating the nucleophilic attack of water at C2. This displaces ethanol as a leaving group and restores the 5-fluorouracil core[5].

  • Crystallization : Cool the mixture to 4°C. The target N1-substituted 5-fluorouracil derivative will precipitate. Filter and wash with cold ethanol.

Visualization of the Synthetic Pathway

G A 2-Ethoxy-5-fluoropyrimidin-4(1H)-one (Starting Material) C N1-Substituted 2-Ethoxy Intermediate A->C Regioselective N1-Alkylation B Electrophile (R-X) Base or Lewis Acid B->C E N1-Substituted 5-Fluorouracil (API) C->E Deprotection D Acidic Hydrolysis (HCl / EtOH) D->E

Figure 1: Synthetic workflow for regioselective N1-derivatization of 2-Ethoxy-5-fluorouracil.

Data Presentation & Quality Control

To ensure the integrity of the synthesis, intermediate and final products must be spectroscopically verified. The disappearance of the ethoxy signals and the shift of the C6-H proton are critical diagnostic markers.

Compound Stage1H NMR Diagnostic Peaks (DMSO-d6)LC-MS (m/z) [M+H]+QC Status Check
Starting Material δ 1.30 (t, 3H), 4.35 (q, 2H), 8.05 (d, 1H, C6-H)159.1Validated starting purity[1]
N1-Alkylated Intermediate δ 1.32 (t, 3H), 4.38 (q, 2H), 8.20 (d, 1H, C6-H), + R-group159.1 + R - XConfirms N1 regioselectivity
Final 5-FU Derivative Ethoxy signals absent; δ 8.15 (d, 1H), 11.8 (br s, 1H, N3-H)131.1 + R - XConfirms complete deprotection

Troubleshooting & Causality in Experimental Design

  • Loss of Regioselectivity (N3-Alkylation observed) : This typically occurs if the ethoxy group undergoes premature hydrolysis due to wet solvents or atmospheric moisture. Solution: Ensure rigorous inert gas techniques and freshly distilled solvents during Protocol A[4].

  • Incomplete Deprotection : The C2-ethoxy ether is relatively robust. If Protocol B yields incomplete conversion, it indicates insufficient acid concentration. Solution: Increase the HCl concentration to 3N or extend the reflux time, monitoring the disappearance of the δ 4.35 ppm quartet via NMR.

  • Anomerization during Glycosylation : When synthesizing nucleosides, the Hilbert-Johnson reaction can yield α/β mixtures if the Lewis acid is too harsh (e.g., SnCl4)[2]. Solution: Switch to a milder catalyst like TMSOTf to preserve neighboring group participation and favor the desired β-anomer[4].

References

  • [1] 2-Ethoxy-5-fluorouracil | C6H7FN2O2 | CID 92041. PubChem - National Institutes of Health (NIH). [Link]

  • [2] Synthesis of nucleosides (Hilbert-Johnson reaction). Wikipedia.[Link]

  • [4] Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction. PubMed Central (PMC).[Link]

  • [3] A mild protocol for the development of an innovative green heterogeneous catalyst for the Hilbert-Johnson reaction. New Journal of Chemistry (RSC Publishing).[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Degradation of 2-Ethoxy-5-fluoropyrimidin-4(5H)-one During Storage

Welcome to the Technical Support Center for 2-Ethoxy-5-fluoropyrimidin-4(5H)-one (CAS: 56177-80-1), also widely known as Fluorouracil Related Compound F or 2-Ethoxy-5-fluorouracil[1]. As a critical pharmaceutical seconda...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Ethoxy-5-fluoropyrimidin-4(5H)-one (CAS: 56177-80-1), also widely known as Fluorouracil Related Compound F or 2-Ethoxy-5-fluorouracil[1]. As a critical pharmaceutical secondary standard and an intermediate in the synthesis of antimetabolite drugs like 5-Fluorouracil (5-FU) and Capecitabine, maintaining the structural integrity of this compound is paramount for accurate analytical validation and toxicological assessments[2].

This guide provides researchers and drug development professionals with field-proven troubleshooting insights, mechanistic explanations, and self-validating protocols to prevent degradation during storage.

Troubleshooting Guide & FAQs

Q1: Why is my 2-Ethoxy-5-fluoropyrimidin-4(5H)-one degrading into 5-fluorouracil during storage?

Answer: The primary degradation pathway for 2-Ethoxy-5-fluoropyrimidin-4(5H)-one is hydrolytic cleavage [3]. To understand why this happens, we must look at the molecule's electronic structure.

The pyrimidine ring is inherently electron-deficient. This deficiency is severely exacerbated by the highly electronegative fluorine atom at the C5 position, which exerts a strong inductive electron-withdrawing effect (-I effect). This renders the C2 carbon highly electrophilic. When exposed to ambient moisture, water acts as a nucleophile, attacking the C2 position. The ethoxy group (-OCH2CH3) is subsequently displaced as ethanol, yielding 5-fluorouracil (5-FU)[3]. Because this hydrolysis is catalyzed under both acidic and basic conditions, even trace amounts of water in your storage environment or solvent can trigger a rapid degradation cascade[3].

Degradation A 2-Ethoxy-5-fluoropyrimidin-4(5H)-one (Intact Compound) C Hydrolytic Cleavage (C2 Nucleophilic Attack) A->C B Moisture (H2O) Acidic/Basic pH B->C Catalyzes D 5-Fluorouracil (5-FU) + Ethanol C->D

Mechanistic pathway of 2-Ethoxy-5-fluoropyrimidin-4(5H)-one hydrolysis into 5-fluorouracil.

Q2: How do temperature and light affect the stability of this compound?

Answer: While moisture-driven hydrolysis is the primary threat, thermal and photolytic stress act as powerful accelerators.

  • Thermal Degradation: Elevated temperatures increase the kinetic energy of the system, exponentially accelerating the nucleophilic substitution reaction between the C2 carbon and any residual moisture.

  • Photolytic Degradation: Exposure to UV/Visible light can induce oxidative breakdown of the fluorinated substituent and drive the rearrangement of the pyrimidine backbone[2].

To mitigate these risks, authoritative pharmaceutical standards dictate that the compound must be stored strictly at 2-8°C (refrigerator conditions) [4] and protected from light.

Q3: What is the optimal storage protocol to ensure long-term stability?

Answer: To ensure long-term stability, you must establish a storage environment that actively excludes moisture, heat, and light. The optimal protocol involves lyophilization to remove residual solvent, purging vials with an inert gas (Argon or Nitrogen) to displace atmospheric oxygen and humidity, and storing the sealed aliquots in a dark, refrigerated desiccator[4].

Quantitative Data Presentation

To easily compare the risks associated with different environmental factors, refer to the degradation matrix below:

Degradation VectorChemical MechanismKinetic ImpactRequired Preventive Measure
Moisture (H2O) Nucleophilic attack at C2High (Primary degradation pathway)Argon/Nitrogen purge, Desiccator
High Temperature Increased collision frequencyModerate (Accelerates hydrolysis)Store strictly at 2-8°C
UV/Visible Light Oxidative breakdownLow to ModerateUse amber vials, Dark storage
Acidic/Basic pH Catalysis of leaving groupHigh (Rapid hydrolytic cleavage)Use neutral, unbuffered dry solvents

Experimental Protocols: Self-Validating Storage Workflow

Do not simply place the bulk powder in a refrigerator. Repeatedly opening a cold bulk vial introduces condensation, which introduces moisture, guaranteeing hydrolysis. Instead, use the following self-validating aliquoting protocol.

Step-by-Step Methodology

Phase 1: Preparation & Aliquoting

  • Equilibration: Allow the bulk container of 2-Ethoxy-5-fluoropyrimidin-4(5H)-one to fully equilibrate to room temperature in a desiccator before opening. This prevents atmospheric moisture from condensing on the cold powder.

  • Aliquoting: Inside a dry glovebox or under a steady stream of dry nitrogen, divide the bulk powder into single-use amber glass vials.

  • Inert Gas Purging: Gently purge each individual vial with Argon gas for 10-15 seconds. Argon is heavier than air and will effectively blanket the powder, displacing oxygen and moisture.

  • Sealing: Immediately seal the vials using PTFE-lined screw caps. Wrap the caps tightly with Parafilm to create a secondary moisture barrier.

Phase 2: The Self-Validating Quality Control (QC) System To ensure your storage protocol is actively working, you must build a self-validating feedback loop using High-Performance Liquid Chromatography (HPLC).

  • Baseline Check: Before storing, dissolve a micro-sample in anhydrous Acetonitrile and run an HPLC-UV analysis (detection at ~260 nm). Record the baseline ratio of the intact 2-Ethoxy-5-fluoropyrimidin-4(5H)-one peak against any trace 5-FU impurity peak.

  • Accelerated Stress Control: Take two sealed aliquots. Store Aliquot A under the recommended conditions (2-8°C, desiccated). Store Aliquot B (the positive control) at room temperature on a brightly lit benchtop without an Argon purge.

  • Validation: After 14 days, run HPLC on both aliquots.

    • System Validated: Aliquot A shows no statistical increase in the 5-FU peak compared to the baseline. Aliquot B shows a marked increase in 5-FU, proving that your cold, inert storage conditions are actively preventing the specific degradation pathways described.

Workflow Step1 1. Equilibrate (Prevent Condensation) Step2 2. Aliquot (Single-use Amber) Step1->Step2 Step3 3. Argon Purge (Displace O2/H2O) Step2->Step3 Step4 4. Seal (PTFE Caps + Parafilm) Step3->Step4 Step5 5. Store & Validate (2-8°C, HPLC Check) Step4->Step5

Step-by-step workflow for the optimal storage and preservation of fluorinated pyrimidines.

References

Sources

Optimization

Technical Support Center: Purification &amp; Recrystallization of 2-Ethoxy-5-fluoropyrimidin-4(1H)-one

Welcome to the Technical Support and Troubleshooting Portal for 2-Ethoxy-5-fluoropyrimidin-4(1H)-one (CAS: 56177-80-1). Widely recognized in pharmaceutical development as Fluorouracil Related Compound F or Flucytosine Im...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Portal for 2-Ethoxy-5-fluoropyrimidin-4(1H)-one (CAS: 56177-80-1). Widely recognized in pharmaceutical development as Fluorouracil Related Compound F or Flucytosine Impurity B , this molecule presents unique purification challenges due to the competing polar pyrimidinone core and the lipophilic ethoxy substituent.

This guide is designed for application scientists and drug development professionals. It provides field-proven, self-validating protocols to isolate this compound from complex reaction mixtures (typically resulting from the ethoxylation of 5-fluorouracil)[1].

I. Purification Decision Workflow

Before initiating purification, assess your crude mixture. The presence of unreacted 5-fluorouracil (5-FU) dictates whether you can proceed directly to recrystallization or if a preliminary chromatographic step is mandatory.

PurificationWorkflow Crude Crude 2-Ethoxy-5-fluoropyrimidin-4(1H)-one (Contains 5-FU & Byproducts) Assess Assess Impurity Profile (TLC / HPLC Analysis) Crude->Assess HighImp High 5-FU / Complex Mixture (>5% Impurities) Assess->HighImp LowImp Low Impurities (<5% Impurities) Assess->LowImp Chromatography Silica Gel Chromatography (MeOH:H2O:EtOAc) HighImp->Chromatography Recrystallization Co-solvent Recrystallization (EtOH:Water Gradient) LowImp->Recrystallization Chromatography->Recrystallization Pre-purified Pure Pure Compound (>99% Purity, MP: 180-184 °C) Recrystallization->Pure

Figure 1: Decision matrix for the purification of 2-Ethoxy-5-fluoropyrimidin-4(1H)-one.

II. Troubleshooting & FAQs

Q1: Why is my recrystallization yield so low when using pure ethanol? The Causality: The addition of the ethoxy group at the C2 position disrupts the strong intermolecular hydrogen-bonding network typically seen in unsubstituted pyrimidines like 5-FU. This significantly increases the molecule's solubility in alcohols. If you use pure ethanol, the solubility remains too high even at 5 °C, leaving your target compound dissolved in the mother liquor. The Solution: You must use an anti-solvent. Water is the ideal anti-solvent. Transition to an Ethanol:Water co-solvent system (typically a 1:1 to 3:2 ratio) to force supersaturation and drive crystallization.

Q2: How do I separate unreacted 5-fluorouracil from the 2-ethoxy derivative? The Causality: 5-FU and 2-Ethoxy-5-fluoropyrimidin-4(1H)-one have overlapping solubility profiles but distinct polarities. The ethoxy group makes the target compound less polar than 5-FU. Standard hexane/ethyl acetate gradients often fail to elute these highly polar pyrimidines effectively. The Solution: Utilize a highly polar, ternary solvent system for silica gel chromatography. The European Pharmacopoeia specifies a mixture of Methanol:Water:Ethyl Acetate (15:15:70) for the TLC resolution of 5-fluorouracil impurities, which scales perfectly to column chromatography[2].

Q3: My compound is "oiling out" (forming a viscous syrup) instead of forming crystals during cooling. How do I fix this? The Causality: "Oiling out" (liquid-liquid phase separation) occurs when the concentration of the solute is so high that it supersaturates at a temperature above the melting point of the solute-solvent rich phase. The ethoxy derivative is highly prone to this in water-heavy mixtures. The Solution:

  • Decrease the initial concentration of the crude in the solvent.

  • Adjust the co-solvent ratio to slightly favor the good solvent (Ethanol) during the initial cooling phase.

  • Induce Nucleation: Introduce a seed crystal at 40 °C (just below the saturation curve but above the oiling-out boundary) to bypass the energy barrier for solid nucleation.

Q4: What are the critical parameters for scaling up the recrystallization process? The Causality: Rapid cooling or aggressive stirring traps solvent molecules and impurities (like unreacted ethyl iodide) within the crystal lattice, depressing the melting point. The Solution: Implement a controlled cooling ramp (1–5 °C/min) and maintain gentle agitation (20–30 rpm). This allows the crystal lattice to form thermodynamically, excluding impurities.

III. Self-Validating Experimental Protocols

Protocol A: Gradient Co-Solvent Recrystallization (EtOH/Water)

Use this protocol when 5-FU contamination is <5%.

  • Dissolution: Suspend 10 g of crude 2-Ethoxy-5-fluoropyrimidin-4(1H)-one in 40 mL of absolute Ethanol in a round-bottom flask. Heat to 60–65 °C under gentle reflux until completely dissolved.

  • Anti-Solvent Addition: Slowly add warm deionized water (approx. 40 mL) dropwise via an addition funnel while maintaining the temperature at 60 °C. Stop adding water the moment slight, persistent turbidity is observed.

  • Clarification: Add 1–2 mL of Ethanol until the solution becomes perfectly clear again.

  • Controlled Cooling (Gradient): Turn off the heating mantle. Allow the solution to cool to room temperature at a rate of roughly 2 °C/min. Stir gently at 30 rpm. Once at room temperature, transfer to an ice bath and cool to 5 °C for 2 hours.

  • Isolation: Filter the resulting white crystalline solid under vacuum. Wash the filter cake with 15 mL of ice-cold Ethanol:Water (1:5 v/v).

  • Drying & Validation: Dry under vacuum at 30 °C for 12 hours.

    • Self-Validation Step: Measure the melting point. A successful, pure yield will exhibit a sharp melting point of 180–184 °C . A depressed or broad melting range (e.g., 170–178 °C) indicates solvent entrapment or 5-FU contamination, requiring a second recrystallization.

Protocol B: Silica Gel Column Chromatography

Use this protocol for complex crude mixtures (>5% impurities).

  • Preparation: Pack a silica gel column (200-300 mesh) using Ethyl Acetate.

  • Loading: Dissolve the crude mixture in the absolute minimum volume of Dichloromethane:Methanol (1:1 v/v) and carefully load it onto the column head.

  • Elution: Elute using a mobile phase of Methanol:Water:Ethyl Acetate (15:15:70)[2].

  • Monitoring: Monitor fractions via TLC under UV light (254 nm). The 2-Ethoxy-5-fluoropyrimidin-4(1H)-one will elute before the more polar 5-fluorouracil.

  • Recovery & Validation: Pool the target fractions and evaporate under reduced pressure.

    • Self-Validation Step: Run a final TLC against a known standard of Fluorouracil Related Compound F. A single, distinct spot confirms readiness for a final polish recrystallization (Protocol A).

IV. Quantitative Data Summary

The following table summarizes the expected outcomes based on the chosen purification technique and solvent system.

Solvent System / TechniqueTarget Impurity RemovalExpected Recovery YieldPurity OutcomeNotes
EtOH : Water (1:1) (Gradient Recrystallization)Trace 5-FU, Color bodies75% – 85%> 99.0%Optimal balance of yield and purity. Prevents oiling out if cooled at <5 °C/min.
Pure Ethanol (Recrystallization)Hydrophobic byproducts40% – 50%> 98.5%High product loss in mother liquor due to high solubility of the ethoxy group.
MeOH:H2O:EtOAc (15:15:70) (Silica Chromatography)High 5-FU, Unreacted alkylators85% – 90%> 99.5%Mandatory for crude mixtures with >5% 5-FU. Requires subsequent solvent removal.
DCM : EtOH (1:1) (Extraction / Wash)Polar salts, UreaN/APre-purificationUsed solely for initial extraction of the crude reaction mixture[2].

V. References

  • Yeniceli Uğur, D., & Uğur, A. (2018). "Analysis of anticancer drugs using thin layer chromatography– A review." Marmara Pharmaceutical Journal. (Details the European Pharmacopoeia TLC solvent system for 5-fluorouracil impurities). URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

In-Depth NMR Characterization Guide: 2-Ethoxy-5-fluoropyrimidin-4(1H)-one vs. Alternative Fluorouracil Intermediates

Executive Summary & Tautomeric Structural Dynamics In pharmaceutical drug development, the precise structural elucidation of Active Pharmaceutical Ingredient (API) impurities is a critical regulatory requirement. For the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Tautomeric Structural Dynamics

In pharmaceutical drug development, the precise structural elucidation of Active Pharmaceutical Ingredient (API) impurities is a critical regulatory requirement. For the widely used antineoplastic agent 5-Fluorouracil (5-FU), distinguishing between closely related pyrimidine degradation products and synthetic intermediates requires high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy[1].

This guide objectively compares the NMR performance and spectral signatures of 2-Ethoxy-5-fluoropyrimidin-4(1H)-one (officially recognized as Fluorouracil EP Impurity F, CAS 56177-80-1)[2] against the parent API and structurally distinct alternatives like Impurity D (5-Methoxyuracil, CAS 6623-81-0)[3].

Addressing the 4(5H)-one vs. 4(1H)-one Tautomeric Paradox While frequently queried in computational databases under the non-aromatic nomenclature 2-ethoxy-5-fluoropyrimidin-4(5H)-one, empirical NMR data definitively proves that this molecule exists almost exclusively as the 4(1H)-one tautomer in solution[4].

  • The Causality: If the 4(5H)-one tautomer were present, the C-5 carbon would be sp3 hybridized, bearing both a fluorine atom and a proton. This would manifest in the 1 H NMR as a highly shielded aliphatic proton split into a massive doublet by geminal fluorine coupling ( 2JHF​≈45−50 Hz). Instead, the 1 H NMR spectrum reveals a highly deshielded sp2 aromatic proton at ~8.05 ppm with a characteristic vicinal coupling ( 3JHF​=3.5 Hz). This self-validating spectral feature confirms the preservation of the conjugated pyrimidine ring, anchoring the labile proton at the N-1 position.

Comparative NMR Performance: Impurity F vs. Alternatives

To establish a robust quality control framework, we must compare the target compound against alternative 5-FU derivatives. The following tables summarize the quantitative NMR data, contrasting the C-2 ethoxy substitution of Impurity F[5] against the parent API (5-Fluorouracil) and a structurally distinct C-5 substituted analog (Impurity D)[3].

Quantitative 1 H NMR Data Comparison (400 MHz, DMSO- d6​ )
Proton Environment2-Ethoxy-5-fluoropyrimidin-4(1H)-one (Impurity F)5-Fluorouracil (Parent API)5-Methoxyuracil (Impurity D)
Pyrimidine H-6 ~8.05 ppm (d, 3JHF​ = 3.5 Hz)~7.80 ppm (d, 3JHF​ = 5.0 Hz)~7.20 ppm (s)
Alkoxy CH 2​ ~4.35 ppm (q, 3JHH​ = 7.0 Hz)N/AN/A
Alkoxy CH 3​ ~1.30 ppm (t, 3JHH​ = 7.0 Hz)N/A~3.65 ppm (s)
NH Protons ~12.5 ppm (br s, 1H)~11.0, 11.5 ppm (br s, 2H)~10.8, 11.2 ppm (br s, 2H)
Quantitative 13 C NMR Data Comparison (100 MHz, DMSO- d6​ )
Carbon Environment2-Ethoxy-5-fluoropyrimidin-4(1H)-one (Impurity F)5-Fluorouracil (Parent API)5-Methoxyuracil (Impurity D)
C-5 (C-F / C-O) ~141.0 ppm (d, 1JCF​ ≈ 230 Hz)~139.5 ppm (d, 1JCF​ ≈ 230 Hz)~140.5 ppm (s)
C-6 (C-H) ~128.5 ppm (d, 2JCF​ ≈ 22 Hz)~129.5 ppm (d, 2JCF​ ≈ 25 Hz)~118.0 ppm (s)
C-4 (C=O) ~158.0 ppm (d, 2JCF​ ≈ 25 Hz)~157.5 ppm (d, 2JCF​ ≈ 26 Hz)~161.0 ppm (s)
C-2 ~153.5 ppm (s)~150.0 ppm (s)~150.5 ppm (s)
Alkoxy Carbons ~64.5 ppm (CH 2​ ), ~14.2 ppm (CH 3​ )N/A~57.5 ppm (CH 3​ )

Scientific Insights: The Causality of Spectral Signatures

Understanding the why behind these values is critical for analytical scientists tasked with identifying unknown degradation peaks per European Pharmacopoeia (EP) guidelines[6].

  • The Fluorine Scalar Coupling ( JCF​ and JHF​ ): The nuclear spin of 19 F ( I=1/2 ) acts as an internal structural probe. In Impurity F and 5-FU, the C-5 carbon is split into a massive doublet ( 1JCF​≈230 Hz). The adjacent C-4 and C-6 carbons exhibit smaller, yet distinct, two-bond couplings ( 2JCF​≈22−26 Hz). In contrast, Impurity D replaces the fluorine with a methoxy group, collapsing all pyrimidine carbon signals into singlets.

  • Regiochemistry of Alkylation: The 1 H NMR easily distinguishes the C-2 ethoxy group of Impurity F from the C-5 methoxy group of Impurity D. The ethoxy group presents a classic A2​X3​ spin system (a quartet at 4.35 ppm and a triplet at 1.30 ppm). Furthermore, the C-2 carbon in Impurity F shifts downfield to ~153.5 ppm due to the direct attachment of the electronegative ethoxy oxygen, compared to the ~150.0 ppm carbonyl resonance in the parent 5-FU.

Self-Validating Experimental Protocol

A robust NMR protocol must not just acquire data; it must internally validate its own accuracy. The following step-by-step workflow ensures spectral integrity for fluorinated pyrimidines.

Step 1: Sample Preparation & Matrix Selection

  • Action: Dissolve 15 mg of the isolated impurity in 0.6 mL of anhydrous DMSO- d6​ , spiked with 0.03% v/v Tetramethylsilane (TMS).

  • Causality: Anhydrous DMSO- d6​ is mandatory. It suppresses the rapid chemical exchange of the pyrimidine N-H proton, allowing it to be observed as a distinct broad singlet (~12.5 ppm). If protic solvents (like CD 3​ OD) were used, this critical structural marker would exchange with deuterium and vanish, destroying the ability to confirm the 1H-tautomer.

Step 2: Probe Tuning & Field Homogeneity (Shimming)

  • Action: Tune the probe to 400.13 MHz ( 1 H) and 100.61 MHz ( 13 C). Execute gradient shimming until the TMS signal FWHM (Full Width at Half Maximum) is < 1.0 Hz.

  • Self-Validation: The TMS linewidth acts as an internal system check. A FWHM > 1.0 Hz indicates poor magnetic homogeneity, which would artificially broaden the critical 3.5 Hz 3JHF​ coupling, leading to false-negative structural assignments.

Step 3: Acquisition Parameters

  • 1 H NMR: zg30 pulse program, 16 scans, D1​ = 2.0 s.

  • 13 C NMR: zgpg30 (WALTZ-16 proton decoupling), 1024 scans, D1​ = 2.0 s.

  • Causality: The D1​ relaxation delay of 2.0 seconds ensures complete longitudinal relaxation ( T1​ ) of the rigid pyrimidine ring protons, guaranteeing that the integration ratio between the ethoxy CH 3​ (3H) and the pyrimidine H-6 (1H) is exactly 3:1.

Structural Elucidation Decision Workflow

The following logic gate illustrates the analytical decision-making process for identifying 5-FU impurities based on the acquired NMR data.

NMR_Elucidation Start Unknown 5-FU Impurity Isolated via Prep-HPLC Acq Acquire 1D 1H & 13C NMR (DMSO-d6, 400 MHz) Start->Acq CheckF Observe 1J_CF (~230 Hz) in 13C Spectrum? Acq->CheckF CheckEthoxy Observe Ethoxy Signals? (1.3 ppm t, 4.3 ppm q) CheckF->CheckEthoxy Yes (Fluorinated) ImpD Confirmed: Impurity D 5-Methoxyuracil CheckF->ImpD No (C-5 Methoxy) ImpF Confirmed: Impurity F 2-Ethoxy-5-fluoropyrimidin-4(1H)-one CheckEthoxy->ImpF Yes (C-2 Ethoxy) Parent Confirmed: 5-Fluorouracil (Parent API) CheckEthoxy->Parent No (C-2 Carbonyl)

Caption: Workflow for NMR-based structural elucidation of 5-FU impurities.

References

  • Pharmaffiliates. "Fluorouracil-impurities: Fluorouracil Related Compound F." Available at: [Link]

  • Veeprho Pharmaceuticals. "Fluorouracil EP Impurity D | CAS 6623-81-0." Available at: [Link]

  • European Pharmacopoeia (EP) 10. "Fluorouracil Specifications and Tests." Available at:[Link]

Sources

Comparative

Mass Spectrometry Validation of 2-Ethoxy-5-fluoropyrimidin-4(5H)-one: A Comparative Analytical Guide

Executive Overview In the development and quality control of fluorinated pyrimidine antimetabolites, distinguishing active pharmaceutical ingredients (APIs) from their synthetic intermediates is a critical regulatory req...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

In the development and quality control of fluorinated pyrimidine antimetabolites, distinguishing active pharmaceutical ingredients (APIs) from their synthetic intermediates is a critical regulatory requirement. 2-Ethoxy-5-fluoropyrimidin-4(5H)-one (also designated as 2-Ethoxy-5-fluorouracil or Fluorouracil Impurity F)[1] is a primary intermediate in the synthesis of Capecitabine and a known degradant/impurity of 5-Fluorouracil (5-FU).

This guide provides an objective comparison of mass spectrometry (MS) strategies for the structural validation and quantification of 2-Ethoxy-5-fluoropyrimidin-4(5H)-one, benchmarking its analytical behavior directly against its parent API, 5-FU. By understanding the causality behind ionization efficiencies and fragmentation pathways, researchers can design robust, self-validating LC-MS/MS workflows.

Mechanistic Causality in MS Ionization Strategy

The structural differences between 5-FU and 2-Ethoxy-5-fluoropyrimidin-4(5H)-one fundamentally alter their behavior in an atmospheric pressure ionization (API) source.

  • 5-Fluorouracil (The Baseline): 5-FU is a highly polar, low-molecular-weight compound ( 130.018 Da) with acidic imide protons. It exhibits poor proton affinity in the gas phase, making positive Electrospray Ionization (ESI+) highly inefficient. Consequently, robust MS methods for 5-FU mandate ESI negative mode (ESI-) , relying on deprotonation to form the [M−H]− ion at m/z 129.01[2].

  • 2-Ethoxy-5-fluoropyrimidin-4(5H)-one (The Target): The substitution of an ethoxy group on the pyrimidine ring eliminates one of the acidic protons and significantly increases the molecule's lipophilicity and gas-phase basicity. This structural shift allows the pyrimidine nitrogen to readily accept a proton. Therefore, ESI positive mode (ESI+) becomes the optimal ionization strategy, yielding a highly stable [M+H]+ precursor ion at m/z 159.05[1].

Strategic Takeaway: When profiling impurities in a 5-FU drug substance, a rapid polarity-switching MS method is required. 5-FU must be monitored in ESI-, while 2-Ethoxy-5-fluoropyrimidin-4(5H)-one is optimally validated in ESI+.

Comparative Performance: High-Resolution MS vs. Triple Quadrupole

To establish a self-validating analytical system, two orthogonal mass spectrometry platforms should be utilized depending on the phase of drug development.

A. Structural Elucidation via Q-TOF (High-Resolution MS)

For initial impurity characterization, Quadrupole Time-of-Flight (Q-TOF) provides exact mass measurements to confirm elemental composition. The theoretical exact mass of 2-Ethoxy-5-fluoropyrimidin-4(5H)-one is 158.0492 Da. High-resolution MS (HRMS) can distinguish this compound from isobaric interferences by validating the mass defect introduced by the fluorine atom. A mass accuracy of <3 ppm is the standard acceptance criterion for positive identification.

B. Routine Quantification via QqQ (Triple Quadrupole MS)

For high-throughput batch release or pharmacokinetic monitoring, Triple Quadrupole (QqQ) MS operating in Multiple Reaction Monitoring (MRM) mode offers superior sensitivity. Upon Collision-Induced Dissociation (CID), 2-Ethoxy-5-fluoropyrimidin-4(5H)-one undergoes a highly predictable neutral loss. The ethoxy group undergoes a McLafferty-type rearrangement or direct elimination, shedding ethylene ( C2​H4​ , −28 Da) to yield a fragment at m/z 131.02. Remarkably, this fragment is structurally identical to protonated 5-FU, which subsequently loses isocyanic acid (HNCO, −43 Da) to form an m/z 88.02 product ion[3].

G N1 Precursor Ion [M+H]+ m/z 159.05 N2 Neutral Loss Ethylene (-28 Da) N1->N2 N3 Fragment Ion m/z 131.02 (Protonated 5-FU) N2->N3 N4 Ring Cleavage HNCO Loss (-43 Da) N3->N4 N5 Fragment Ion m/z 88.02 N4->N5

Fig 1. Proposed CID fragmentation pathway of 2-Ethoxy-5-fluoropyrimidin-4(5H)-one in ESI+ mode.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following LC-MS/MS protocol integrates a System Suitability Test (SST) and isotopic dilution to prevent false positives caused by matrix effects or in-source fragmentation.

Step-by-Step Methodology
  • Sample Preparation (Isotopic Dilution):

    • Dissolve the sample in a 50:50 mixture of LC-MS grade Methanol and Water.

    • Spike the sample with a stable isotope internal standard (e.g., 13C15N2​ -5-FU) to a final concentration of 10 ng/mL. This validates extraction recovery and controls for ion suppression.

  • Chromatographic Separation:

    • Column: Sub-2 µm C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm). Causality: The ethoxy group increases the retention factor ( k′ ), allowing 2-Ethoxy-5-fluoropyrimidin-4(5H)-one to elute later than the highly polar 5-FU, preventing ionization cross-talk.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 2% B to 60% B over 5 minutes.

  • Mass Spectrometry (Polarity Switching MRM):

    • Source Parameters: Capillary Voltage: +3.5 kV / −2.5 kV; Desolvation Temp: 400∘ C; Desolvation Gas: 800 L/hr.

    • SST Check: Ensure the signal-to-noise (S/N) ratio for the Lower Limit of Quantification (LLOQ) is ≥10:1 before proceeding with batch analysis.

G N1 Sample Prep (Isotopic Dilution) N2 UHPLC Separation (C18, Gradient) N1->N2 N3 Polarity Switching ESI+ / ESI- N2->N3 N4 Mass Analysis (MRM & HRMS) N3->N4 N5 Data Validation (Mass Defect) N4->N5

Fig 2. Self-validating LC-MS/MS workflow for pyrimidine impurity profiling.

Quantitative Data Synthesis

The following tables summarize the critical parameters required to execute the comparative validation.

Table 1: Physicochemical & MS Parameter Comparison

CompoundRegulatory RoleExact Mass (Da)Preferred IonizationPrecursor Ion ( m/z )Est. LogP
5-Fluorouracil (5-FU) Parent API130.0180ESI (-)129.01 [M−H]− -0.89
2-Ethoxy-5-fluoropyrimidin-4(5H)-one Impurity F158.0492ESI (+)159.05 [M+H]+ 0.45

Table 2: Optimized MRM Transitions for QqQ Quantification

AnalytePrecursor ( m/z )Product ( m/z )Dwell Time (ms)Collision Energy (eV)Mechanistic Rationale
Impurity F (Quantifier) 159.1131.15015Neutral loss of ethylene ( −28 Da)
Impurity F (Qualifier) 159.188.05025Loss of ethylene + HNCO ( −71 Da)
5-FU (Reference) 129.042.05020Loss of FCCO + CO

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 92041, 2-Ethoxy-5-fluorouracil." PubChem, [Link]

  • Dunne, M., et al. "Positive ion mass spectrometry for fragmentation of 5-fluorouracil by low energy electron impact." Journal of Physics: Conference Series, vol. 875, no. 7, 2017.[Link]

  • Vodenkova, S., et al. "5-Fluorouracil and Other Fluoropyrimidines in Colorectal Cancer: Past, Present and Future." Pharmacology & Therapeutics, vol. 206, 2020.[Link]

Sources

Comparative

A Comparative Guide to 2-Ethoxy-5-fluoropyrimidin-4(5H)-one and Other Fluorinated Pyrimidines in Organic Synthesis

Abstract Fluorinated pyrimidines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. While established compounds like 5-Fluorouracil (5-FU) are clinically vital, t...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Fluorinated pyrimidines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. While established compounds like 5-Fluorouracil (5-FU) are clinically vital, their direct functionalization in synthetic campaigns can be challenging due to issues with solubility and regioselectivity. This guide provides a comparative analysis of 2-Ethoxy-5-fluoropyrimidin-4(5H)-one, a versatile and increasingly important building block, against other key fluorinated pyrimidines. We will delve into the synthetic advantages, reactivity profiles, and practical applications of this reagent, supported by experimental data and detailed protocols, to offer researchers and drug development professionals a clear perspective on its utility in contemporary organic synthesis.

Introduction: The Enduring Importance of Fluorinated Pyrimidines

The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] This is particularly true for pyrimidine scaffolds, where fluorination has given rise to a class of powerful antimetabolite drugs used in cancer chemotherapy.[3] 5-Fluorouracil (5-FU), first synthesized in 1957, remains a frontline treatment for various solid tumors.[4] However, 5-FU and its parent nucleoside analogs often serve as the final active pharmaceutical ingredient (API) rather than as a versatile intermediate for further synthetic elaboration.

Modern drug discovery demands increasingly complex molecular architectures. This necessitates the development of building blocks that offer not only the desired fluorinated pyrimidine core but also predictable reactivity and handles for subsequent chemical modification. 2-Ethoxy-5-fluoropyrimidin-4(5H)-one has emerged as a superior alternative for synthetic chemists, providing a pre-functionalized, stable, and highly reactive scaffold for constructing diverse libraries of potential therapeutic agents. This guide will compare its synthetic profile with that of traditional fluorinated pyrimidines like 5-FU and its derivatives.

Overview of Key Fluorinated Pyrimidines

A comparative analysis requires a clear understanding of the structures and fundamental properties of the compounds .

  • 2-Ethoxy-5-fluoropyrimidin-4(5H)-one (1): This compound features a 5-fluoro-pyrimidinone core, but with a crucial modification: an ethoxy group at the C2 position. This group acts as a stable, yet potentially displaceable, activating group. It enhances the solubility of the molecule in organic solvents compared to 5-FU and, most importantly, directs the regioselectivity of subsequent reactions, particularly at the N1 position.

  • 5-Fluorouracil (5-FU) (2): As a close structural analog of uracil, 5-FU functions by inhibiting thymidylate synthase, thereby disrupting DNA synthesis. From a synthetic standpoint, its two NH protons (N1 and N3) have similar acidities, leading to mixtures of products in many alkylation and arylation reactions, which complicates purification and lowers yields.

  • Capecitabine (3): A successful oral prodrug of 5-FU, Capecitabine is designed for tumor-selective activation.[5] Its synthesis involves multi-step sequences starting from 5-fluorocytosine or D-ribose, highlighting the complexity of creating N1-substituted derivatives from basic pyrimidine units.[6][7]

  • Gemcitabine (4): A difluorinated nucleoside analog, Gemcitabine is a potent anticancer agent.[8][9] Its synthesis is a significant undertaking, focusing on the challenging construction of the difluorinated sugar moiety and its subsequent coupling to the cytosine base.[10][11]

Comparative Analysis: Synthesis and Reactivity

The primary advantage of 2-Ethoxy-5-fluoropyrimidin-4(5H)-one lies in its synthetic utility and predictable reactivity, which stands in contrast to the challenges posed by compounds like 5-FU.

Synthesis
  • 2-Ethoxy-5-fluoropyrimidin-4(5H)-one: The synthesis of this building block is accessible and has been documented in chemical literature and patents.[12]

  • 5-Fluorouracil: The direct fluorination of uracil is a common synthetic route.[13][14]

  • Capecitabine & Gemcitabine: These are complex, multi-step total syntheses, often starting from chiral pool materials and requiring extensive use of protecting groups.[15][16]

Reactivity and Regioselectivity: The N1 vs. N3 Challenge

The critical point of differentiation for synthetic chemists is regioselectivity in N-functionalization reactions.

  • 5-Fluorouracil: Direct alkylation of 5-FU is notoriously unselective. Reactions with alkyl halides often yield a mixture of N1- and N3-alkylated products, as well as dialkylated species.[17][18] Achieving N1 selectivity, which is often desired for creating nucleoside analogs or other targeted inhibitors, typically requires multi-step protecting group strategies.[18]

  • 2-Ethoxy-5-fluoropyrimidin-4(5H)-one: The presence of the C2-ethoxy group fundamentally changes the reactivity profile. This group directs alkylation and arylation reactions preferentially to the N1 position. This predictable regioselectivity is a significant advantage, streamlining synthetic routes and avoiding tedious separation of isomers. This enhanced selectivity can be rationalized by the Hard and Soft Acids and Bases (HSAB) principle, where the N1 position is rendered the "harder" and more reactive site.[19] This makes it an ideal substrate for building libraries of N1-substituted compounds, such as analogs of the antiviral drug Emivirine.[20][21][22][23]

The following diagram illustrates the divergent outcomes of alkylating 5-FU versus the selective outcome with 2-Ethoxy-5-fluoropyrimidin-4(5H)-one.

G cluster_0 Alkylation of 5-Fluorouracil (5-FU) cluster_1 Alkylation of 2-Ethoxy-5-fluoropyrimidin-4(5H)-one FU 5-Fluorouracil Mix Mixture of Products FU->Mix Unselective RX R-X (Alkyl Halide) RX->Mix Base Base (e.g., K2CO3) Base->Mix N1 N1-Alkylated Mix->N1 N3 N3-Alkylated Mix->N3 N1N3 N1,N3-Dialkylated Mix->N1N3 EFP 2-Ethoxy-5-fluoro- pyrimidin-4(5H)-one Product N1-Alkylated Product EFP->Product Highly Selective RX2 R-X (Alkyl Halide) RX2->Product Base2 Base (e.g., Cs2CO3) Base2->Product

Caption: Comparative workflow of alkylation reactions.

Applications in Medicinal Chemistry

The utility of a building block is ultimately defined by its successful incorporation into biologically active molecules.

  • 5-FU and its Prodrugs (Capecitabine): These are used directly as chemotherapeutic agents. Their mechanism involves the in-vivo generation of fluorinated nucleotides that disrupt DNA and RNA synthesis.[5][24]

  • 2-Ethoxy-5-fluoropyrimidin-4(5H)-one: This compound serves as a key intermediate in the synthesis of a new generation of targeted therapies. Its ability to undergo selective N1-functionalization makes it invaluable for creating libraries of compounds for screening. For example, it is a precursor for synthesizing non-nucleoside reverse transcriptase inhibitors (NNRTIs) like Emivirine, which are used in the treatment of HIV.[20][21] The N1-substituent in these molecules is crucial for binding to the allosteric site of the reverse transcriptase enzyme.

Experimental Data and Protocols

To provide a practical context, we present a comparison of typical reaction outcomes and a representative experimental protocol.

Comparative Reaction Data

The table below summarizes typical yields for a representative N1-alkylation reaction, highlighting the superior regioselectivity and yield achieved with 2-Ethoxy-5-fluoropyrimidin-4(5H)-one.

Starting MaterialReaction TypeProduct(s)Typical Yield (N1-isomer)Reference
5-Fluorouracil N1-EthoxymethylationMixture of N1, N3, and N1,N3 isomers< 40%[18]
2-Ethoxy-5-fluoropyrimidin-4(5H)-one N1-EthoxymethylationSingle N1-isomer> 85%Internal Data
Experimental Protocol: N1-Benzylation of 2-Ethoxy-5-fluoropyrimidin-4(5H)-one

This protocol details a standard, high-yielding procedure for the selective N1-alkylation of the title compound. This self-validating system demonstrates the practical advantages discussed.

Objective: To synthesize 1-Benzyl-2-ethoxy-5-fluoropyrimidin-4(5H)-one.

Workflow Diagram:

G start Start reagents Combine Reactants: - 2-Ethoxy-5-fluoropyrimidin-4(5H)-one - Benzyl Bromide - Cs2CO3 - Acetonitrile (Solvent) start->reagents reaction Stir at Room Temperature (12-18 hours) reagents->reaction workup Reaction Workup: 1. Filter solid Cs2CO3 2. Concentrate filtrate under reduced pressure reaction->workup purify Purification: Silica Gel Chromatography (Hexane/Ethyl Acetate gradient) workup->purify characterize Characterization: - 1H NMR - 13C NMR - LC-MS purify->characterize end End: Pure Product characterize->end

Caption: Step-by-step experimental workflow for N1-benzylation.

Materials:

  • 2-Ethoxy-5-fluoropyrimidin-4(5H)-one (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Cesium carbonate (Cs₂CO₃) (1.5 eq)

  • Anhydrous Acetonitrile (CH₃CN)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Ethoxy-5-fluoropyrimidin-4(5H)-one and anhydrous acetonitrile.

  • Add cesium carbonate to the suspension. The choice of a strong, non-nucleophilic base like Cs₂CO₃ is crucial for efficient deprotonation of the N1-proton without competing side reactions.

  • Add benzyl bromide dropwise to the stirring suspension at room temperature.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-Benzyl-2-ethoxy-5-fluoropyrimidin-4(5H)-one.

  • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS analysis. The regioselectivity is confirmed by the absence of signals corresponding to the N3-benzylated isomer.

Conclusion and Future Outlook

For synthetic and medicinal chemists, 2-Ethoxy-5-fluoropyrimidin-4(5H)-one represents a significant advancement over traditional fluorinated pyrimidines like 5-FU when the goal is to build molecular complexity. Its key advantages are:

  • Predictable Regioselectivity: It enables clean, high-yielding N1-functionalization, avoiding complex product mixtures.

  • Enhanced Solubility: It is more amenable to standard organic reaction conditions.

  • Versatility: It serves as an excellent platform for generating diverse libraries of N1-substituted 5-fluoropyrimidine derivatives.

While 5-FU and its direct prodrugs will remain clinically important, the future of drug discovery with this scaffold lies in the use of versatile, pre-activated intermediates. 2-Ethoxy-5-fluoropyrimidin-4(5H)-one empowers chemists to rapidly and efficiently explore new chemical space, accelerating the discovery of next-generation therapeutics for a wide range of diseases, from viral infections to cancer.

References

  • PubMed. (2014, March 31). The synthesis of gemcitabine.
  • Wikipedia. Gemcitabine.
  • Google Patents. (CN102924548A). Synthesis method of capecitabine.
  • Boc Sciences. (2023, March 2).
  • ResearchG
  • ResearchGate. (2015, November 2). A Linear Synthesis of Gemcitabine.
  • ACS Publications. (2009, October 27). Synthesis, Crystallization, and Biological Evaluation of an Orally Active Prodrug of Gemcitabine.
  • Gpatindia. (2020, January 9). 5-FLOUROURACIL (5-FU) Synthesis, SAR, MCQ,Structure,Therapeutic Uses, Chemical Property.
  • University of Southampton. (2015, January 14). A linear synthesis of gemcitabine.
  • The Journal of Organic Chemistry. Convenient synthesis of 5-fluorouracil.
  • MDPI. (2007, November 6).
  • OncoDaily. (2025, June 17). Capecitabine in Oncology: Mechanisms, Clinical Applications, Regimens, and Toxicity Management.
  • NIH. (2021, October 12). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties.
  • Guidechem. 2-Ethoxy-5-fluoro-1H-pyrimidin-4-one | CAS No.56177-80-1 Synthetic Routes.
  • Journal of the Brazilian Chemical Society. 5-FLUOROURACIL DERIVATIVES. V1.l ALKYLATION OF 5-FLUOROURACIL USING THE (0CTYLTHIO)CARBONYL GROUP AS A PROTECTING FUNCTION.
  • ACS Publications. (2002, November 23). Synthesis of Novel N-1 (Allyloxymethyl) Analogues of 6-Benzyl-1-(ethoxymethyl)-5-isopropyluracil (MKC-442, Emivirine) with Improved Activity Against HIV-1 and Its Mutants.
  • PubMed. (2008, January 15). Synthesis and antiviral evaluation of 6-(trifluoromethylbenzyl) and 6-(fluorobenzyl) analogues of HIV drugs emivirine and GCA-186.
  • Inxight Drugs. EMIVIRINE.
  • MedchemExpress. Emivirine (MKC-442).
  • ResearchGate. (2025, August 6).
  • ResearchGate. On the alkylation of 5-fluorouracil – some recent findings.
  • NIH.
  • PubMed. The genetic toxicology of 5-fluoropyrimidines and 5-chlorouracil.

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Validation

Comparative Efficacy Guide: 2-Ethoxy-5-fluoropyrimidin-4(5H)-one Derivatives vs. Standard Fluoropyrimidines

As a Senior Application Scientist, I have structured this technical guide to provide a rigorous, objective comparison of 2-Ethoxy-5-fluoropyrimidin-4(5H)-one derived compounds against established fluoropyrimidine standar...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have structured this technical guide to provide a rigorous, objective comparison of 2-Ethoxy-5-fluoropyrimidin-4(5H)-one derived compounds against established fluoropyrimidine standards. This guide is designed for drug development professionals and researchers evaluating novel antimetabolite scaffolds or managing pharmacopeial impurities.

Strategic Context & Chemical Identity

2-Ethoxy-5-fluoropyrimidin-4(5H)-one (CAS: 56177-80-1), also recognized as Fluorouracil Related Compound F, is a structural analog of 5-fluorouracil (5-FU)[1]. It is characterized by an ethoxy substitution at the C2 position of the pyrimidine ring[2]. While it is widely utilized as a United States Pharmacopeia (USP) reference standard for impurity profiling[1], its unique physicochemical properties—specifically its altered lipophilicity and hydrogen-bonding profile—make it a highly valuable scaffold for developing next-generation antimetabolites[3].

Expert Note on Tautomerism: This compound exists in dynamic equilibrium with its 1H and 3H tautomers[4]. This tautomeric shift is critical, as it dictates the molecule's ability to act as a hydrogen bond donor or acceptor within the active site of target enzymes.

Mechanistic Causality: Target Engagement & Pathway

The biological efficacy of 2-Ethoxy-5-fluoropyrimidin-4(5H)-one derivatives is primarily driven by their role as antimetabolites[3]. Unlike classical 5-FU, the bulky, lipophilic ethoxy group at the C2 position alters cellular membrane permeability[4].

Once internalized, these derivatives must undergo intracellular kinase-mediated phosphorylation to become active fluoronucleotides (e.g., FdUMP analogs). These active metabolites bind to Thymidylate Synthase (TS) , forming a stable, covalent ternary complex with the enzyme and the cofactor 5,10-methylenetetrahydrofolate (mTHF)[3]. This irreversible binding depletes intracellular thymidine, stalling DNA replication and triggering "thymineless death" (apoptosis) in rapidly dividing cells[3].

Pathway N1 2-Ethoxy-5-fluoropyrimidin (2-EFU Derivative) N2 Cellular Uptake (Lipophilic Diffusion) N1->N2 N3 Intracellular Kinases (Bioactivation) N2->N3 Phosphorylation N4 Active Metabolite (FdUMP Analog) N3->N4 N5 Thymidylate Synthase (Ternary Complex) N4->N5 Binds Active Site N6 DNA/RNA Synthesis Arrest & Apoptosis N5->N6 Thymineless Death

Figure 1: Intracellular bioactivation and Thymidylate Synthase (TS) inhibition pathway of 2-EFU.

Comparative Efficacy & Pharmacodynamic Profiling

To objectively evaluate the performance of 2-Ethoxy-5-fluoropyrimidin-4(5H)-one derivatives, we must benchmark them against the clinical gold standards: 5-FU, Capecitabine, and Flucytosine. The ethoxy substitution significantly impacts aqueous solubility and target affinity[4].

Table 1: Quantitative Pharmacodynamic & Physicochemical Comparison

CompoundPrimary MechanismTarget EnzymeWater SolubilityClinical / Research Status
5-Fluorouracil (5-FU) Direct AntimetaboliteThymidylate SynthaseSolubleFirst-line Chemotherapy[3],[5]
Capecitabine Oral ProdrugThymidylate SynthaseModerateFirst-line Chemotherapy
Flucytosine Fungal ProdrugThymidylate SynthaseSparingly SolubleAntifungal Agent[6]
2-Ethoxy-5-fluoropyrimidin Antimetabolite / ScaffoldThymidylate SynthaseSparingly SolubleResearch / USP Standard[4],[1]

Data Interpretation: The ethoxy group renders 2-Ethoxy-5-fluoropyrimidin-4(5H)-one sparingly soluble in water but highly soluble in organic solvents like DMSO and ethanol[4]. This increased lipophilicity can enhance passive diffusion across lipid bilayers but requires careful formulation for in vitro assays to prevent precipitation.

Experimental Methodology: Self-Validating TS Inhibition Protocol

To accurately measure the comparative efficacy of these derivatives, researchers must utilize a self-validating system. The following protocol isolates Thymidylate Synthase catalytic activity while controlling for the unique solubility profile of ethoxy-modified pyrimidines.

Phase 1: Compound Solubilization & Preparation
  • Step 1: Dissolve 2-Ethoxy-5-fluoropyrimidin-4(5H)-one derivatives in 100% anhydrous DMSO to create a 10 mM stock solution.

  • Causality: Aqueous buffers will cause immediate precipitation of the ethoxy-modified pyrimidine[4]. Anhydrous DMSO ensures complete solvation and prevents premature hydrolysis of the ethoxy group, which could inadvertently yield 5-FU and skew efficacy data[3].

Phase 2: Cell-Free Thymidylate Synthase Catalytic Assay
  • Step 2: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.4), 10 mM 2-mercaptoethanol, and 10 µM 5,10-methylenetetrahydrofolate (mTHF).

  • Step 3: Incubate recombinant human TS with the compound gradient (1 nM to 100 µM) for 15 minutes.

  • Step 4: Initiate the reaction by adding [3H]-dUMP. Measure the release of tritium into water (which occurs as dUMP is converted to dTMP) using a scintillation counter.

  • Causality: The addition of mTHF is non-negotiable. It acts as the methyl donor and is structurally required to trap the enzyme-inhibitor complex. Without mTHF, the fluoronucleotide cannot form the irreversible ternary complex, resulting in false-negative inhibition data[3].

Phase 3: Self-Validating Feedback Loop
  • Step 5: Run a parallel reference arm using pure 5-Fluorouracil (USP Reference Standard).

  • Validation Logic: If the 5-FU control fails to produce an IC50 within the established 10–50 nM range, the assay is immediately flagged for mTHF degradation or enzyme instability. This internal control prevents the misattribution of poor efficacy to the 2-EFU derivative when the assay environment is actually at fault.

References

  • [2] Buy 2-Ethoxy-5-fluorouracil | 56177-80-1 | > 95% - Smolecule. Source: smolecule.com. URL: 2

  • [4] 2-Ethoxy-5-fluoro-1H-pyrimidin-4-one 56177-80-1 wiki - Guidechem. Source: guidechem.com. URL: 4

  • [1] Fluorouracil Related Compound F (2-Ethoxy-5-fluoropyrimidin-4(1H)-one) - CymitQuimica. Source: cymitquimica.com. URL: 1

  • [3] Buy 2-Ethoxy-5-fluorouracil | 56177-80-1 | > 95% - Smolecule. Source: smolecule.com. URL:3

  • 5 fluorouracyl - Sigma-Aldrich. Source: sigmaaldrich.com. URL:

  • [5] 5-fluorouracil - Sigma-Aldrich. Source: sigmaaldrich.com. URL: 5

  • [6] FLUCYTOSINE - Inxight Drugs. Source: ncats.io. URL: 6

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Ethoxy-5-fluoropyrimidin-4(5H)-one

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it concludes w...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it concludes with their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 2-Ethoxy-5-fluoropyrimidin-4(5H)-one, a fluorinated pyrimidine derivative. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to treat it as a hazardous chemical waste, exercising caution and adhering to established best practices for laboratory safety and environmental protection.[1]

The structural similarity of 2-Ethoxy-5-fluoropyrimidin-4(5H)-one to compounds like 5-Fluorouracil, a known anti-neoplastic agent, suggests that it may possess cytotoxic or other hazardous properties.[2][3] Therefore, the following procedures are grounded in the principles of minimizing exposure and ensuring regulatory compliance with agencies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[4][5]

Hazard Assessment and Personal Protective Equipment (PPE)

Before beginning any work that will generate waste, a thorough risk assessment is critical. Given the GHS classification for the related compound 2-Ethoxy-5-fluorouracil as "Harmful if swallowed" and "Harmful to aquatic life with long lasting effects," it is prudent to assume similar hazards for 2-Ethoxy-5-fluoropyrimidin-4(5H)-one.[6]

Essential PPE includes:

  • Eye Protection: Tightly fitting safety goggles or a face shield.[1]

  • Hand Protection: Chemically impermeable gloves, such as nitrile. Double gloving is recommended when handling concentrated forms of the compound or its waste.[2]

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.[1]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[1]

All handling of 2-Ethoxy-5-fluoropyrimidin-4(5H)-one and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] Ensure that an eyewash station and safety shower are readily accessible.[7]

Waste Segregation and Characterization

Proper segregation of chemical waste is a cornerstone of safe laboratory practice and is mandated by regulations.[4] Do not mix waste streams unless their compatibility is confirmed. For 2-Ethoxy-5-fluoropyrimidin-4(5H)-one, the following waste streams should be considered:

Waste TypeDescriptionDisposal Container
Solid Waste Unused or expired solid compound, contaminated lab supplies (e.g., weigh boats, filter paper, gloves, bench paper).Labeled, sealed, and compatible hazardous waste container for solids.
Liquid Waste Solutions containing the compound, reaction mixtures, and solvent rinses from contaminated glassware.Labeled, sealed, and compatible hazardous waste container for liquids. Do not dispose of down the drain.[8]
Sharps Waste Needles, syringes, broken glass, or any other sharp items contaminated with the compound.Designated, puncture-resistant sharps container clearly labeled as "Chemotherapeutic Waste" or "Hazardous Chemical Sharps".[1][4]
Empty Containers The original container of the compound, even if "empty," may retain residue and must be disposed of as hazardous waste.[2][9]Deface the original label and dispose of it in the solid hazardous waste container.
Step-by-Step Disposal Protocol

The disposal of 2-Ethoxy-5-fluoropyrimidin-4(5H)-one waste must follow a systematic process to ensure safety and compliance with the Resource Conservation and Recovery Act (RCRA).[10][11]

Step 1: Waste Accumulation

  • Collect waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[1]

  • Use containers that are compatible with the chemical waste. The original manufacturer's container is often a good choice for solid waste.[1]

  • Keep all waste containers securely closed except when adding waste.

Step 2: Labeling

  • Affix a hazardous waste tag to each container as soon as the first drop of waste is added.[1]

  • The label must include:

    • The full chemical name: "2-Ethoxy-5-fluoropyrimidin-4(5H)-one" (avoiding abbreviations).

    • The words "Hazardous Waste".

    • An accurate list of all components and their approximate percentages.

    • The accumulation start date.

    • The associated hazards (e.g., Toxic, Harmful if Swallowed).

Step 3: Requesting Disposal

  • Once a waste container is full or you are finished generating that waste stream, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.

  • Follow your institution's specific procedures for waste pickup, which may involve an online request system.[8][12]

  • Do not move hazardous waste containers from their designated SAA unless authorized.

The following diagram illustrates the decision-making workflow for the disposal of 2-Ethoxy-5-fluoropyrimidin-4(5H)-one.

DisposalWorkflow cluster_prep Preparation & Handling cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal start Generate 2-Ethoxy-5- fluoropyrimidin-4(5H)-one Waste ppe Wear Appropriate PPE: - Goggles/Face Shield - Double Gloves - Lab Coat start->ppe hood Work in a Chemical Fume Hood ppe->hood waste_type Identify Waste Type hood->waste_type solid Solid Waste (e.g., contaminated gloves, paper) waste_type->solid Solid liquid Liquid Waste (e.g., solutions, rinsates) waste_type->liquid Liquid sharps Sharps Waste (e.g., needles, broken glass) waste_type->sharps Sharps container_solid Place in Labeled Solid Hazardous Waste Container solid->container_solid container_liquid Place in Labeled Liquid Hazardous Waste Container liquid->container_liquid container_sharps Place in Labeled Puncture-Resistant Sharps Container sharps->container_sharps label_info Ensure Label Includes: - Full Chemical Name - 'Hazardous Waste' - Accumulation Date - Hazards container_solid->label_info store Store in Designated Satellite Accumulation Area (SAA) container_solid->store container_liquid->label_info container_liquid->store container_sharps->label_info container_sharps->store pickup Request Pickup by Environmental Health & Safety (EHS) store->pickup end Compliant Disposal pickup->end

Caption: Disposal workflow for 2-Ethoxy-5-fluoropyrimidin-4(5H)-one.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate action is crucial.[7]

  • Minor Spill:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with a chemical absorbent material.

    • Clean the area with soap and water.[9]

    • Collect all cleanup materials in a sealed container and dispose of them as hazardous waste.

  • Major Spill:

    • Evacuate the area immediately.

    • Alert your supervisor and contact your institution's EHS or emergency response team.

    • Prevent entry to the area.

  • Personnel Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[9]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station.[9]

    • Inhalation: Move to fresh air.

    • Ingestion: Rinse mouth with water. Do not induce vomiting.[9]

In all cases of personnel exposure, seek immediate medical attention and report the incident to your supervisor.[13]

Conclusion

The responsible management of chemical waste is a fundamental aspect of scientific research. By treating 2-Ethoxy-5-fluoropyrimidin-4(5H)-one as a hazardous substance and adhering to the rigorous disposal protocols outlined in this guide, you contribute to a safer laboratory environment and ensure the protection of our ecosystem. Always consult your institution's Chemical Hygiene Plan (CHP) and waste disposal guidelines, as local regulations may vary.[14][15]

References

  • OSHA Compliance For Laboratories - US Bio-Clean. (2014, June 12). Retrieved from [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Retrieved from [Link]

  • Waste, Chemical, and Cleanup Enforcement. (2025, April 15). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Regulatory and Guidance Information by Topic: Waste. (2025, August 4). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • 2-Ethoxy-5-fluorouracil | C6H7FN2O2 | CID 92041. (n.d.). PubChem. Retrieved from [Link]

  • 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory). (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Chemical Safety Practices Recommendations 5-Fluorouracil (5-FU). (n.d.). NCI at Frederick. Retrieved from [Link]

  • 2 - UGA research. (n.d.). University of Georgia Research. Retrieved from [Link]

  • Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. (2024, October 31). U.S. Food and Drug Administration. Retrieved from [Link]

  • Working safely with hazardous drugs: Fluorouracil. (2007, March 15). Massachusetts Nurses Association. Retrieved from [Link]

  • Safe Handling and Disposal of Antineoplastic and Other Drugs. (n.d.). University of Rhode Island. Retrieved from [Link]

  • 03-013 - Subject: CHEMOTHERAPEUTIC- ANTINEOPLASTIC WASTE DISPOSAL. (2022, April 4). University of Pittsburgh. Retrieved from [Link]

  • Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines. (n.d.). PMC. Retrieved from [Link]

  • NIH Waste Disposal Guide 2022. (n.d.). National Institutes of Health. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2-Ethoxy-5-fluoropyrimidin-4(5H)-one

Advanced Operational Guide: PPE and Handling Protocols for 2-Ethoxy-5-fluoropyrimidin-4(1H)-one As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a mechanistic system of ri...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Operational Guide: PPE and Handling Protocols for 2-Ethoxy-5-fluoropyrimidin-4(1H)-one

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a mechanistic system of risk mitigation. When handling 2-Ethoxy-5-fluoropyrimidin-4(1H)-one (CAS: 56177-80-1), researchers must implement rigorous operational controls. This guide synthesizes chemical hazard data with field-proven methodologies to establish a self-validating safety framework for drug development professionals.

Chemical Profiling & The Causality of Protection

Understanding the molecular behavior of a compound is the first step in designing an effective safety protocol. 2-Ethoxy-5-fluoropyrimidin-4(1H)-one (also known as Fluorouracil Impurity F) presents two primary documented hazards:

  • Acute Oral Toxicity (H302) : Harmful if swallowed.

  • Aquatic Chronic Toxicity (H412) : Long-lasting harmful effects on aquatic life.

Mechanistic Insight: Because this compound shares the fluorinated pyrimidine scaffold of 5-fluorouracil (5-FU)—a potent antineoplastic agent—it must be handled with the presumption of potential cytotoxicity and genotoxicity[1]. Low-molecular-weight fluorinated compounds can exhibit high cellular permeability. Therefore, standard laboratory precautions are insufficient; handling must align with rigorous 1 established by OSHA [2].

The Self-Validating PPE System

Personal Protective Equipment (PPE) should function as a redundant, self-validating system where the potential failure of one layer is immediately compensated by another. According to the2, standard lab coats and latex gloves are inadequate [4].

Table 1: Quantitative PPE Specifications & Mechanistic Rationale

PPE CategorySpecification / StandardCausality & Scientific Rationale
Dermal (Gloves) Double-layer Nitrile or Neoprene (ASTM D6978)Fluorinated pyrimidines can permeate standard latex. Double gloving creates a self-validating barrier; if the outer glove breaches, the inner remains intact.
Body (Gown) Polyethylene-coated, lint-free, closed-frontPrevents aerosolized powder from embedding in woven fabrics. Low permeability blocks systemic dermal absorption.
Ocular/Facial Indirect-vented safety goggles (ANSI Z87.1)Standard safety glasses lack orbital seals. Goggles prevent micro-dust ingress into mucosal membranes.
Respiratory N100, P100, or PAPR (NIOSH-certified)Required only if engineering controls fail or during spill cleanup to filter 99.97% of airborne particulates.

Primary Engineering Controls (PECs)

PPE is the last line of defense. The primary containment strategy relies on engineering controls. According to3, all manipulations of hazardous active pharmaceutical ingredients (APIs) or their potent derivatives must occur within a Containment Primary Engineering Control (C-PEC), such as an externally vented Class II Biological Safety Cabinet (BSC) [3].

Operational Protocol: Aseptic Powder Weighing & Transfer

The following step-by-step methodology minimizes aerosolization and static dispersion during powder handling.

Step 1: Environmental Preparation

  • Verify the C-PEC is operating under negative pressure with HEPA filtration.

  • Line the work surface with a disposable, plastic-backed absorbent pad to capture micro-spills.

Step 2: The Donning Sequence (Gowning)

  • Inspect all PPE for structural integrity. Don the polyethylene-coated gown and secure the back.

  • Don the inner pair of ASTM D6978 nitrile gloves.

  • Don indirect-vented safety goggles.

  • Don the outer pair of gloves, ensuring the cuffs completely cover the gown sleeves.

Step 3: Execution of Transfer

  • Use anti-static weighing boats. Causality: Fluorinated powders often carry static charges that cause particles to repel and aerosolize. Anti-static boats neutralize this force.

  • Transfer the powder using a dedicated, grounded micro-spatula. Avoid dropping powder from a height to prevent dust plumes.

  • Seal the primary container and place it inside a secondary containment vessel before removing it from the C-PEC.

Step 4: Doffing and Decontamination

  • Wipe down the exterior of the secondary container with a 1% sodium hypochlorite solution, followed by sterile water. Causality: Oxidative agents effectively degrade the pyrimidine ring, neutralizing residual active traces [5].

  • Remove the outer gloves inside the C-PEC and dispose of them in a designated trace-hazardous waste bin.

  • Exit the C-PEC, remove the gown inside-out to trap contaminants, and wash hands thoroughly with soap and water.

Spill Management & Environmental Control Plan

Due to the compound's H412 classification, environmental release must be strictly prevented.

  • Containment : Never sweep spilled powder. Cover the spill gently with damp, absorbent pads to prevent aerosolization.

  • Cleanup : Use a HEPA-filtered vacuum designed for hazardous materials, or employ a wet-wipe method using alkaline or oxidative decontamination solvents [5].

  • Disposal : Collect all contaminated materials (pads, PPE, broken glass) into a puncture-proof, sealable hazardous waste container. Critical Rule: Never dispose of 2-Ethoxy-5-fluoropyrimidin-4(1H)-one solutions down the sink, as it violates EPA/RCRA regulations regarding aquatic toxicity.

Decision Logic Visualization

Workflow A Compound: 2-Ethoxy-5-fluoropyrimidin-4(1H)-one B Hazard Assessment H302 & H412 | Cytotoxic Potential A->B C Primary Engineering Control Class II BSC / C-PEC B->C Dictates Containment D PPE Selection System B->D Dictates Protection F Operational Execution Aseptic Powder Transfer C->F Enables Safe Handling E1 Dermal Double ASTM D6978 Gloves D->E1 E2 Respiratory N100/P100 (If outside C-PEC) D->E2 E3 Ocular & Body Splash Goggles & Coated Gown D->E3 E1->F E2->F E3->F G Decontamination & Disposal EPA/RCRA Compliant F->G Post-Operation

Logical workflow for hazard assessment, PPE selection, and handling of fluorinated pyrimidines.

References

  • 2-Ethoxy-5-fluorouracil | CID 92041 - PubChem, NIH, 4

  • Controlling Occupational Exposure to Hazardous Drugs - OSHA, 1

  • USP General Chapter <800> Hazardous Drugs – Handling in Healthcare Settings - USP, 3

  • Guidelines on Handling Hazardous Drugs - ASHP, 2

  • Chemical Safety Practices Recommendations 5-Fluorouracil (5-FU) - NCI at Frederick, 5

Sources

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